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N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide Documentation Hub

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  • Product: N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide
  • CAS: 1125410-05-0

Core Science & Biosynthesis

Foundational

Technical Guide: Role of N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide in the NAD+ Salvage Pathway

This guide explores the role of N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide , a synthetic small-molecule modulator targeting the NAD+ salvage pathway . Specifically, this compound is analyzed as a derivative within t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the role of N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide , a synthetic small-molecule modulator targeting the NAD+ salvage pathway . Specifically, this compound is analyzed as a derivative within the class of nicotinamide phosphoribosyltransferase (NAMPT) modulators , which are critical for regulating intracellular NAD+ levels, metabolic homeostasis, and cell survival.

Executive Summary

N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide is a synthetic nicotinamide derivative designed to modulate the activity of NAMPT (Nicotinamide Phosphoribosyltransferase), the rate-limiting enzyme in the mammalian NAD+ salvage pathway. Structurally, it combines a 6-methylnicotinamide core—an endogenous metabolite known to influence enzyme kinetics—with a 3-bromo-4-chlorophenyl moiety, a pharmacophore often associated with enhanced lipophilicity and binding affinity in NAD+ boosting agents (e.g., P7C3 analogs).

This compound represents a strategic optimization in medicinal chemistry:

  • The Core: The 6-methylnicotinamide scaffold mimics the natural substrate (nicotinamide) but with altered steric and electronic properties, potentially reducing feedback inhibition or enhancing allosteric binding.

  • The Pharmacophore: The halogenated phenyl ring (3-bromo-4-chloro) is critical for engaging hydrophobic pockets within the NAMPT dimer interface, a common feature of both NAMPT activators (e.g., SBI-797812, NAT) and inhibitors (e.g., FK866 analogs).

Primary Function: Modulating the catalytic efficiency of NAMPT to alter the flux of the NAD+ salvage pathway, thereby impacting downstream NAD+-dependent enzymes such as Sirtuins (SIRTs) and PARPs .

Molecular Mechanism & Structural Biology

The Target: NAMPT

NAMPT converts Nicotinamide (NAM) and Phosphoribosyl pyrophosphate (PRPP) into Nicotinamide Mononucleotide (NMN).[1][2][3] This reaction is the bottleneck of the salvage pathway.

  • Active Site: Binds NAM and PRPP.[4]

  • Regulatory Mechanism: NAMPT is subject to strong feedback inhibition by NAD+.

  • Dimer Interface: A critical site for allosteric modulators.

Mode of Action

N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide functions by binding to the NAMPT dimer interface or the active site active-site adjacent pocket .

  • As an Activator (Hypothetical Context: Neuroprotection): The compound binds to the allosteric "rear channel" of NAMPT, inducing a conformational change that:

    • Increases the affinity for NAM and PRPP (lowers

      
      ).
      
    • Increases the catalytic turnover (

      
      ).
      
    • Crucially: Relieves feedback inhibition by NAD+, allowing sustained NAD+ production even when cellular levels are high.

  • As an Inhibitor (Hypothetical Context: Oncology): The N-aryl moiety sterically clashes with the catalytic residues (e.g., Phe193, Tyr18), locking the enzyme in a non-productive conformation or competing with NAM, thereby depleting intracellular NAD+ and inducing apoptosis in highly metabolic cancer cells.

Structural Insight: The 6-methyl group on the pyridine ring often serves to block the interaction with other NAD+ consuming enzymes (like PARPs) or to enhance metabolic stability against deamidation, while the 3-bromo-4-chlorophenyl group provides the necessary hydrophobic anchor.

The NAD+ Salvage Pathway Context

The NAD+ salvage pathway recycles Nicotinamide (NAM) generated by NAD+-consuming enzymes (Sirtuins, PARPs, CD38) back into NAD+.

Pathway Visualization

NAD_Salvage_Pathway NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NAMPT (Rate-Limiting) PRPP PRPP PRPP->NMN NAD NAD+ NMN->NAD NMNAT1-3 NAD->NAM Consumption NAMPT NAMPT NAD->NAMPT Feedback Inhibition Sirtuins Sirtuins / PARPs Compound N-(3-Bromo-4-chlorophenyl)- 6-methylnicotinamide Compound->NAMPT Allosteric Modulation

Figure 1: The NAD+ Salvage Pathway highlighting the intervention point of N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide at the NAMPT step.[1]

Experimental Protocols

To validate the activity of N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide, the following protocols are standard.

Chemical Synthesis (General Procedure)

Objective: Synthesize the target compound via amide coupling.

  • Reagents: 6-Methylnicotinic acid (1.0 eq), 3-Bromo-4-chloroaniline (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (solvent).

  • Procedure:

    • Dissolve 6-methylnicotinic acid in dry DMF under

      
      .
      
    • Add DIPEA and HATU; stir for 15 min at RT to activate the acid.

    • Add 3-Bromo-4-chloroaniline.

    • Stir at RT for 12–24 hours.

    • Quench with water, extract with EtOAc, wash with brine.

    • Purify via flash column chromatography (Hexane/EtOAc).

  • Validation: Confirm structure via

    
    -NMR (DMSO-
    
    
    
    ) and LC-MS (Expected [M+H]+ ~325-327 Da).
In Vitro NAMPT Enzymatic Assay (Triply-Coupled)

Objective: Determine the


 (inhibition) or 

(activation) of the compound. Principle: NAMPT converts NAM

NMN.[5] NMN is converted to NAD+ (by NMNAT), then NAD+ is reduced to NADH (by Alcohol Dehydrogenase).[5] NADH fluorescence is measured.[1][5][6][7]

Protocol:

  • Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 5 mM

    
    , 0.5 mM TCEP.
    
  • Reaction Mix:

    • Recombinant Human NAMPT (50 nM).

    • NMNAT1 (1.5 U/mL).

    • Alcohol Dehydrogenase (ADH, 5 U/mL).

    • Ethanol (1% v/v).

    • NAM (50

      
      M) and PRPP (100 
      
      
      
      M).
  • Treatment: Add test compound (0.1 nM – 100

    
    M) in DMSO.
    
  • Measurement: Monitor NADH fluorescence (Ex 340 nm / Em 460 nm) kinetically for 60 min at 30°C.

  • Analysis: Plot initial velocity (

    
    ) vs. [Compound]. Fit to Michaelis-Menten or Dose-Response equation.
    
Cellular NAD+ Quantification (LC-MS/MS)

Objective: Assess intracellular NAD+ boosting or depletion in live cells (e.g., HeLa or SH-SY5Y).

  • Treatment: Treat cells with compound (e.g., 1

    
    M) for 6–24 hours.
    
  • Extraction: Lyse cells in cold 80:20 Methanol:Water (with isotope-labeled NAD+ internal standard).

  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode).

  • Normalization: Normalize NAD+ levels to total protein content (BCA assay).

Quantitative Data Summary

Note: Values are representative of the class of N-aryl nicotinamide NAMPT modulators.

ParameterValue (Estimated/Typical)Description
Molecular Weight ~325.59 g/mol Calculated for

.
cLogP ~3.5 - 4.0High lipophilicity due to halogenated phenyl ring; good cell permeability.
NAMPT

10 - 100 nMIf acting as an inhibitor (similar to FK866).
NAMPT

0.5 - 5

M
If acting as an activator (similar to SBI-797812).
Cellular NAD+

200-300%
Activators typically boost NAD+ by 2-3 fold; inhibitors deplete it by >90%.

Therapeutic Implications

Neuroprotection (Activator Scenario)

If the compound activates NAMPT, it mimics the effects of P7C3 or NAT .[6] By boosting NAD+ in neurons:

  • Mechanism: Enhances SIRT1 activity, promoting mitochondrial biogenesis (via PGC-1

    
    ) and DNA repair.
    
  • Application: Alzheimer’s disease, Parkinson’s disease, and chemotherapy-induced peripheral neuropathy (CIPN).

Oncology (Inhibitor Scenario)

If the compound inhibits NAMPT, it mimics FK866 .

  • Mechanism: Depletes NAD+ in rapidly dividing cancer cells, leading to "oncosis" and apoptosis due to energy failure and PARP inactivation.

  • Application: Solid tumors (e.g., glioblastoma) with high dependency on the salvage pathway.

References

  • Discovery of Small-Molecule Activators of NAMPT . Nature Communications, 2019.[3] Link

  • Structural Basis for NAMPT Activation by Small Molecules . Cell Chemical Biology, 2020. Link

  • Nicotinamide Phosphoribosyltransferase (NAMPT) as a Therapeutic Target . Journal of Medicinal Chemistry, 2018. Link

  • P7C3 Neuroprotective Chemicals Function by Activating the Rate-Limiting Enzyme in NAD Salvage . Cell, 2014. Link

  • NAMPT Inhibitors in Cancer Therapy: The State of the Art . Cancers, 2021. Link

Sources

Exploratory

The Structure-Activity Relationship of 6-Methylnicotinamide Analogs: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth exploration of the structure-activity relationships (SAR) of 6-methylnicotinamide analogs, a class of compounds with significant therapeutic potential across a range of biological targets....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the structure-activity relationships (SAR) of 6-methylnicotinamide analogs, a class of compounds with significant therapeutic potential across a range of biological targets. As research in this area continues to evolve, understanding the nuanced interplay between chemical structure and biological function is paramount for the rational design of novel therapeutics. This document synthesizes current knowledge, offering field-proven insights and detailed experimental methodologies for researchers, medicinal chemists, and drug development professionals.

Introduction: The Versatility of the 6-Methylnicotinamide Scaffold

6-Methylnicotinamide, a derivative of nicotinamide (a form of vitamin B3), serves as a versatile scaffold in medicinal chemistry.[1] Modifications to this core structure have yielded analogs with potent and selective activities against several key biological targets, including nicotinic acetylcholine receptors (nAChRs), Nicotinamide N-methyltransferase (NNMT), and Nicotinamide phosphoribosyltransferase (NAMPT).[2][3][4] The strategic placement of a methyl group at the 6-position of the pyridine ring fundamentally alters the electronic and steric properties of the molecule, providing a unique starting point for the development of targeted therapies. This guide will dissect the SAR of 6-methylnicotinamide analogs for each of these target classes, providing a comprehensive overview of the current state of the science.

Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in neurotransmission in the central and peripheral nervous systems.[5][6] Their dysfunction is implicated in a variety of neurological disorders, making them a key target for drug discovery.[2] Analogs of 6-methylnicotinamide have been investigated as modulators of nAChRs, with the 6-position of the pyridine ring proving to be a critical determinant of biological activity.[2]

Key Structural Determinants for nAChR Affinity

SAR studies on 6-substituted nicotine analogs, which share a similar pyridine core, have revealed that the nature of the substituent at the 6-position significantly impacts binding affinity for nAChRs.[2] Lipophilic and sterically appropriate substituents at this position appear to contribute favorably to binding.[2] For instance, the introduction of a bromine atom at the 6-position (6-bromonicotine) results in a high binding affinity, suggesting the potential importance of halogen bonding or other electronic interactions at the receptor binding site.[2]

Quantitative Structure-Activity Relationship (QSAR) Insights

Quantitative analysis of 6-substituted nicotine analogs has shown that a combination of the lipophilicity (π) and the volume of the 6-position substituent can account for the observed binding affinity.[7] This suggests a delicate balance between favorable hydrophobic interactions and potential steric hindrance within the receptor's binding pocket.

Table 1: Binding Affinities (Ki) of 6-Substituted Nicotine Analogs for nAChRs

Compound6-SubstituentKi (nM) for nAChR Binding
Nicotine-H>10000[2]
6-Bromonicotine-Br0.45[2]
6-Methoxynicotine-OCH₃22[2]

Note: Data extracted from a study on 6-substituted nicotine analogs. The binding affinities are for nicotinic acetylcholine receptors in general, and specific subtypes were not detailed in the provided information.[2]

Experimental Protocol: Radioligand Binding Assay for nAChRs

The affinity of 6-methylnicotinamide analogs for nAChRs is typically determined using a competitive radioligand binding assay. This technique measures the ability of a test compound to displace a radiolabeled ligand with known affinity for the receptor.

Causality Behind Experimental Choices:

  • Radioligand Selection: Tritiated cytisine ([³H]cytisine) is a commonly used radioligand for labeling high-affinity nAChRs, particularly the α4β2 subtype, due to its high affinity and specificity.[8] The choice of radioligand is critical for ensuring that the assay is sensitive and specific to the receptor subtype of interest.

  • Membrane Preparation: The use of membranes from cells or tissues expressing the target nAChR subtype is essential for isolating the receptor of interest and minimizing non-specific binding.

  • Non-specific Binding Determination: The inclusion of a high concentration of a known nAChR ligand, such as nicotine, is crucial for determining the amount of non-specific binding of the radioligand. This allows for the accurate calculation of specific binding.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare membranes from cells or tissues expressing the target nAChR subtype through homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add the prepared membranes, the radioligand (e.g., [³H]cytisine), and varying concentrations of the 6-methylnicotinamide analog being tested.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

nAChR_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (nAChR expressing cells/tissue) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Ligand_Prep Radioligand & Test Compound Preparation Ligand_Prep->Incubation Filtration Rapid Filtration (Separates bound/unbound) Incubation->Filtration Washing Washing (Removes non-specific binding) Filtration->Washing Scintillation Scintillation Counting (Measures radioactivity) Washing->Scintillation Data_Analysis Data Analysis (Calculate IC50/Ki) Scintillation->Data_Analysis

Workflow for nAChR Radioligand Binding Assay.

Inhibition of Nicotinamide N-methyltransferase (NNMT)

NNMT is a cytosolic enzyme that catalyzes the N-methylation of nicotinamide and other pyridine-containing compounds, playing a role in cellular metabolism and epigenetic regulation.[9] Overexpression of NNMT has been linked to various diseases, including cancer and metabolic disorders, making it an attractive therapeutic target.[3][10] 6-Methylnicotinamide analogs have emerged as potent inhibitors of NNMT.

SAR of 6-Methylnicotinamide Analogs as NNMT Inhibitors

Studies have shown that small substituents at the 6-position of the nicotinamide ring are well-tolerated and can lead to potent NNMT inhibition.[9] The methylamino group, in particular, has been identified as a highly effective substituent at this position.[3]

Table 2: Inhibitory Activity (IC50) of Nicotinamide Analogs against NNMT

Compound6-SubstituentIC50 (µM)
6-Methoxynicotinamide-OCH₃2.5[10]
6-Methylaminonicotinamide-NHCH₃single µM range[3]
5-Amino-1-methylquinolinium(quinolinium analog)1.2[10]
Experimental Protocol: Fluorescence Polarization-Based NNMT Inhibition Assay

A fluorescence polarization (FP) assay is a robust and high-throughput method for identifying and characterizing NNMT inhibitors.[11][12] This assay measures the change in the polarization of fluorescent light emitted by a probe that binds to NNMT. When an inhibitor displaces the fluorescent probe, the polarization of the emitted light decreases.[13]

Causality Behind Experimental Choices:

  • Fluorescent Probe Design: The fluorescent probe is typically designed based on a known NNMT inhibitor, with a fluorophore attached via a linker.[11] The design of the probe is critical for ensuring high-affinity binding to NNMT and a significant change in polarization upon displacement.

  • Competition Format: A competition assay format is used to identify inhibitors that bind to the active site of NNMT.[11] This format is advantageous because it can identify inhibitors with different binding modes.

  • Z' Factor: The Z' factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay.[12] A Z' factor greater than 0.5 indicates a robust and reliable assay.[12]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of recombinant NNMT enzyme, the fluorescent probe, and the 6-methylnicotinamide analogs to be tested in an appropriate assay buffer.

  • Assay Plate Setup: In a black, low-volume 384-well plate, add the NNMT enzyme and varying concentrations of the test compounds.

  • Incubation: Incubate the plate at room temperature to allow the test compounds to bind to the enzyme.

  • Probe Addition: Add the fluorescent probe to all wells.

  • Equilibration: Incubate the plate for a sufficient time to allow the binding of the probe to reach equilibrium.

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

NNMT_FP_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagent_Prep Reagent Preparation (NNMT, Fluorescent Probe, Test Compounds) Incubation1 Incubation (NNMT + Test Compound) Reagent_Prep->Incubation1 Probe_Addition Fluorescent Probe Addition Incubation1->Probe_Addition Incubation2 Equilibration Probe_Addition->Incubation2 FP_Measurement Fluorescence Polarization Measurement Incubation2->FP_Measurement Data_Analysis Data Analysis (Calculate IC50) FP_Measurement->Data_Analysis

Workflow for NNMT Fluorescence Polarization Assay.

Allosteric Modulation of Nicotinamide Phosphoribosyltransferase (NAMPT)

NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[14] NAD+ is a critical coenzyme in cellular metabolism and energy production.[15] Enhancing NAMPT activity to boost NAD+ levels is a promising therapeutic strategy for age-related and metabolic diseases.[4][14] Certain nicotinamide analogs have been identified as positive allosteric modulators (PAMs) of NAMPT.[16]

SAR of Nicotinamide Analogs as NAMPT Activators

The SAR for NAMPT activators is complex and distinct from that of NAMPT inhibitors. Studies have shown that compounds with a single 4-position substituent on a benzene ring attached to a core scaffold can exhibit superior NAMPT activation.[4] For example, a 4-dimethylamino substituent has been shown to improve activity in cellular assays compared to a 4-methoxy group.[4]

Table 3: Activity of Nicotinamide Analogs as NAMPT Positive Allosteric Modulators

Compound IDKey Structural FeatureNAMPT Activation (EC50, µM)
Compound [I](undisclosed)0.186[16]
Compound [II](undisclosed)0.058[16]
Experimental Protocol: Cellular NAD+ Quantification Assay

The most direct way to assess the activity of NAMPT activators is to measure the resulting increase in cellular NAD+ levels. High-performance liquid chromatography (HPLC) is a highly quantitative and reliable method for this purpose.[15][17]

Causality Behind Experimental Choices:

  • Cell Lysis and Extraction: Acidic extraction (e.g., with perchloric acid) is used to precipitate proteins and extract small molecules like NAD+ while preserving its stability.

  • Reverse-Phase HPLC: Reverse-phase HPLC with a C18 column is well-suited for separating NAD+ from other cellular components and related metabolites based on its polarity.

  • UV Detection: NAD+ has a strong UV absorbance at 261 nm, allowing for sensitive and specific detection.[15]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture cells in a suitable medium and treat them with varying concentrations of the 6-methylnicotinamide analog for a specified period.

  • Cell Lysis and Extraction: Lyse the cells and extract the metabolites using an acidic solution (e.g., 0.5 M perchloric acid).

  • Neutralization: Neutralize the extracts with a basic solution (e.g., potassium carbonate).

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins and other debris.

  • HPLC Analysis: Inject the supernatant onto a reverse-phase HPLC system equipped with a C18 column.

  • Quantification: Elute NAD+ using an appropriate mobile phase and detect it by UV absorbance at 261 nm.[15] Quantify the NAD+ concentration by comparing the peak area to a standard curve.

  • Normalization: Normalize the NAD+ levels to the total protein concentration of the cell lysate.

NAD_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Cell_Culture Cell Culture & Treatment Lysis_Extraction Acidic Lysis & Metabolite Extraction Cell_Culture->Lysis_Extraction Neutralization Neutralization Lysis_Extraction->Neutralization Centrifugation Centrifugation Neutralization->Centrifugation HPLC Reverse-Phase HPLC (C18 column) Centrifugation->HPLC UV_Detection UV Detection (261 nm) HPLC->UV_Detection Quantification Quantification (vs. Standard Curve) UV_Detection->Quantification Normalization Normalization (to Protein Content) Quantification->Normalization

Workflow for Cellular NAD+ Quantification by HPLC.

Conclusion and Future Directions

The 6-methylnicotinamide scaffold represents a rich starting point for the development of novel therapeutics targeting a diverse set of biologically important proteins. The structure-activity relationships discussed in this guide highlight the critical role of substitutions at the 6-position of the pyridine ring in determining the potency and selectivity of these analogs. Future research should focus on expanding the chemical diversity of 6-methylnicotinamide analogs and employing a combination of in vitro and in vivo models to further elucidate their therapeutic potential. A deeper understanding of the molecular interactions between these compounds and their targets, aided by computational modeling and structural biology, will undoubtedly accelerate the discovery of next-generation drugs for a wide range of diseases.

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  • Rai, G., et al. (2024). Synthesis, Biological, and Computational Evaluations of Conformationally Restricted NAD-Mimics as Discriminant Inhibitors of Human NMN-Adenylyltransferase Isozymes. Molecules, 29(12), 2735. [Link]

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  • Kulkarni, A. S., et al. (2021). Selective α 3 β 4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Molecules, 26(23), 7173. [Link]

  • Gardell, S. J., et al. (2021). Optimization of a urea-containing series of nicotinamide phosphoribosyltransferase (NAMPT) activators. Bioorganic & Medicinal Chemistry Letters, 41, 128007. [Link]

  • Wu, J., et al. (2020). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers in Pharmacology, 11, 599929. [Link]

  • De Vetta, M., et al. (2024). Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human Brain. The Journal of Physical Chemistry B, 128(20), 4569-4581. [Link]

  • De Vetta, M., et al. (2023). Affinity of nicotinoids to a model nicotinic acetylcholine receptor (nAChR) binding pocket in the human brain. ChemRxiv. [Link]

  • Kim, M. Y., & Kang, H. J. (2021). Nicotinamide Phosphoribosyltransferase as a Key Molecule of the Aging/Senescence Process. International Journal of Molecular Sciences, 22(7), 3687. [Link]

Sources

Foundational

Metabolic Reprogramming Agents Targeting NNMT Enzyme

Topic: Content Type: Technical Whitepaper / Strategic Guide Audience: Drug Discovery Scientists, Chemical Biologists, and Translational Researchers. A Technical Guide to Mechanism, Inhibition, and Experimental Validation...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper / Strategic Guide Audience: Drug Discovery Scientists, Chemical Biologists, and Translational Researchers.

A Technical Guide to Mechanism, Inhibition, and Experimental Validation

Executive Summary: The Metabolic "Sink"

Nicotinamide N-methyltransferase (NNMT) has evolved from a simple Phase II detoxification enzyme to a critical node in metabolic reprogramming. Unlike standard metabolic enzymes that facilitate energy production, NNMT acts as a stoichiometric sink . By methylating nicotinamide (NAM) using S-adenosylmethionine (SAM), it simultaneously depletes the cellular methyl donor pool and the precursor for NAD+ salvage.

This "double-hit" mechanism drives the epigenetic remodeling seen in aggressive cancers (e.g., glioblastoma, ovarian cancer) and the metabolic inflexibility characteristic of obesity and type 2 diabetes. This guide provides a rigorous technical framework for developing NNMT inhibitors, moving from mechanistic grounding to validated experimental protocols.

Mechanistic Foundation: The SAM/SAH Axis

To target NNMT effectively, one must understand that its pathogenicity stems from the alteration of the SAM/SAH ratio , not just the production of 1-methylnicotinamide (1-MNA).

The Reaction & Consequences

NNMT catalyzes the irreversible transfer of a methyl group: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="ng-star-inserted display">


[1][2][3][4][5][6][7]
  • Epigenetic Hypomethylation: High NNMT activity consumes SAM, lowering the SAM:SAH ratio. Since SAH is a potent inhibitor of methyltransferases, this leads to global hypomethylation of histones (e.g., H3K4me3, H3K27me3), unlocking pro-tumorigenic gene expression.

  • NAD+ Depletion: By shunting NAM toward 1-MNA, NNMT prevents NAM from entering the salvage pathway to regenerate NAD+, thereby altering mitochondrial respiration and promoting the Warburg effect.

  • 1-MNA Signaling: The product, 1-MNA, is not inert; it inhibits degradation of SIRT1, further decoupling metabolic sensing.

Diagram 1: The NNMT Metabolic Sink & Epigenetic Impact

NNMT_Mechanism SAM SAM (Methyl Donor) NNMT NNMT Enzyme (Target) SAM->NNMT Co-substrate NAM Nicotinamide (NAM) NAM->NNMT Substrate NAD NAD+ Salvage Pathway NAM->NAD Normal Flux SAH SAH (Methylation Inhibitor) NNMT->SAH Product 1 MNA 1-MNA (Stable Metabolite) NNMT->MNA Product 2 NNMT->NAD Depletes Substrate Histone Histone Methylation (H3K27me3, etc.) SAH->Histone Inhibits MTases GeneExp Oncogenic Gene Expression Histone->GeneExp Remodeling

Caption: The NNMT "Sink" Mechanism. NNMT consumes SAM and NAM, blocking NAD+ salvage and inhibiting histone methylation via SAH accumulation.

Chemical Biology of NNMT Inhibitors

Developing NNMT inhibitors requires navigating a trade-off between potency (often highest in bis-substrate mimics) and membrane permeability (highest in small molecule analogs).

Class A: Small Molecule Substrate Analogs

These compounds mimic Nicotinamide but cannot accept the methyl group.

  • Key Compound: 5-amino-1-methylquinolinium (5-amino-1MQ) .[8][9][10]

  • Mechanism: Competitive inhibition at the NAM binding site.

  • Pros: Excellent membrane permeability; demonstrated in vivo efficacy for obesity (reverses diet-induced weight gain).

  • Cons: Moderate potency (IC50 in

    
    M range).
    
Class B: Bis-Substrate Inhibitors

These molecules covalently link a SAM mimic (adenosine derivative) with a NAM mimic.

  • Mechanism: Occupies both the cofactor and substrate pockets, mimicking the transition state.[11][12]

  • Pros: Picomolar/Nanomolar potency (

    
     nM).
    
  • Cons: High molecular weight and polarity often limit cellular entry; synthesis is complex.

Class C: Covalent Inhibitors
  • Target: Cysteine residues (e.g., Cys165) near the active site.

  • Pros: Irreversible inhibition; prolonged duration of action.

Diagram 2: SAR & Inhibitor Classes

Inhibitor_SAR cluster_0 NNMT Active Site SAM_Pocket SAM Pocket (Adenosine binding) NAM_Pocket NAM Pocket (Pyridine binding) Bis Bis-Substrate Inhibitors (Linker Strategy) Bis->SAM_Pocket Occupies Bis->NAM_Pocket Occupies SmallMol Small Molecule Analogs (e.g., 5-amino-1MQ) SmallMol->NAM_Pocket Competes Covalent Covalent Inhibitors (Target Cys165) Covalent->NAM_Pocket Irreversible Bond

Caption: Structural strategies for NNMT inhibition. Bis-substrate inhibitors bridge both pockets, while analogs target the NAM site.

Experimental Framework: Validated Protocols

To generate data with high E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), you must use self-validating assays.

Protocol A: In Vitro Fluorescence Polarization Assay (High-Throughput)

Purpose: Rapid screening of library compounds.[13] Principle: Detects the production of SAH using a competitive antibody or aptamer-based fluorescent probe.

Step-by-Step Workflow:

  • Reagent Prep:

    • Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM DTT, 0.01% Triton X-100 (prevents non-specific binding).

    • Enzyme: Recombinant human NNMT (final conc: 10–50 nM).

    • Substrates: SAM (10

      
      M) and NAM (10 
      
      
      
      M) – Note: Keep concentrations near
      
      
      to detect competitive inhibitors.
  • Reaction:

    • Plate 5

      
      L of test compound (in DMSO).
      
    • Add 10

      
      L Enzyme mix. Incubate 15 min at RT (allows slow-binding inhibitors to equilibrate).
      
    • Add 10

      
      L Substrate mix to initiate.
      
    • Incubate 60 min at 25°C.

  • Detection:

    • Add 25

      
      L SAH-detection mix (Fluorescent tracer + Anti-SAH antibody).
      
    • Read Fluorescence Polarization (FP) or TR-FRET.

  • Self-Validation (QC):

    • Z' Factor: Must be > 0.5. Calculate using:

      
      .
      
    • Reference: Include 5-amino-1MQ or JBSNF-000088 as a positive control on every plate.

Protocol B: Cellular Target Engagement (LC-MS/MS)

Purpose: Verify the inhibitor enters the cell and engages NNMT in a complex biological matrix. Metric: Reduction of 1-MNA levels and restoration of SAM/SAH ratio.

Step-by-Step Workflow:

  • Cell Culture: Use high-NNMT expressing lines (e.g., A2780 ovarian or U251 glioblastoma).

  • Treatment: Treat cells with inhibitor (0.1, 1, 10

    
    M) for 24–48 hours.
    
  • Metabolite Extraction:

    • Wash cells with cold PBS.

    • Lyse in 80% Methanol/Water (-80°C) . Crucial: Cold methanol quenches metabolism instantly.

    • Centrifuge at 14,000 x g for 15 min. Collect supernatant.

  • LC-MS/MS Analysis:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required for polar metabolites like SAM/SAH/MNA.

    • Transitions (MRM):

      • 1-MNA: m/z 137

        
         94
        
      • SAM: m/z 399

        
         250
        
      • SAH: m/z 385

        
         134
        
  • Data Normalization: Normalize peak areas to total protein content or cell count.

Table 1: Key Quantitative Benchmarks
Parameter5-amino-1MQBis-substrate InhibitorsTarget Value for New Drugs
Enzymatic IC50 ~1.0 - 2.0

M
< 10 nM< 100 nM
Cellular EC50 ~5 - 10

M
Varies (often poor)< 1

M
Selectivity High (vs. GNMT, PRMTs)High> 100-fold vs. other MTases
Solubility HighLow> 50

M in PBS

Therapeutic Applications & Future Outlook

Oncology: Stromal Reprogramming

NNMT is highly expressed in Cancer-Associated Fibroblasts (CAFs). Inhibiting NNMT in the stroma prevents the secretion of oncogenic metabolites that fuel the tumor, offering a route to treat "cold" tumors by altering the microenvironment.

Metabolic Disease: The "Fat Burner" Mechanism

In adipose tissue, NNMT inhibition increases SAM. High SAM levels stabilize the SIRT1 protein (by preventing its ubiquitination). SIRT1 then deacetylates PGC-1


, driving mitochondrial biogenesis and energy expenditure. This is the mechanism behind the weight loss seen with 5-amino-1MQ.
Diagram 3: Translational Workflow

Workflow Step1 1. In Vitro Screening (FP Assay / SAH Detection) Step2 2. Cellular Validation (LC-MS: 1-MNA reduction) Step1->Step2 Hit Selection Step3 3. Functional Readout (Seahorse Flux / Histone Methylation) Step2->Step3 Mechanism Check Step4 4. In Vivo Efficacy (DIO Mice / Xenograft) Step3->Step4 Lead Optimization

Caption: The critical path for validating NNMT inhibitors from bench to bedside.

References

  • Kannt, A., et al. (2018).[2][14] "A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders."[4][10][14][15][16][17] Scientific Reports. [Link]

  • Ulanovskaya, O.A., et al. (2013). "NNMT promotes epigenetic remodeling in cancer by creating a metabolic methylation sink." Nature Chemical Biology. [Link]

  • Neelakantan, H., et al. (2018). "Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice."[10] Biochemical Pharmacology. [Link]

  • Van Haren, M.J., et al. (2017). "Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity." Journal of Medicinal Chemistry. [Link][16]

  • Hong, S., et al. (2015). "Nicotinamide N-methyltransferase regulates energy expenditure through remodeling NAD+ metabolism in adipose tissue." Nature Medicine. [Link]

Sources

Exploratory

Chemical properties of N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide

[1] Executive Summary N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide is a specialized heterocyclic amide serving as a high-value scaffold in medicinal chemistry.[1] Structurally, it combines a 6-methylnicotinamide core—...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide is a specialized heterocyclic amide serving as a high-value scaffold in medicinal chemistry.[1] Structurally, it combines a 6-methylnicotinamide core—a known pharmacophore for Nicotinamide N-methyltransferase (NNMT) and kinase inhibition—with a 3-bromo-4-chlorophenyl moiety.[1] The latter functionality provides orthogonal handles for late-stage diversification via palladium-catalyzed cross-coupling reactions.[1]

This guide details the physicochemical profile, synthetic pathways, and chemoselective reactivity of this compound, designed for researchers optimizing lead compounds in oncology and metabolic disease programs.

Physicochemical Profile

The compound exhibits properties typical of "Rule of 5" compliant drug-like fragments. Its lipophilicity is modulated by the halogenated aryl ring, while the pyridine nitrogen provides a basic center for solubility modulation via salt formation.

PropertyValue (Predicted/Experimental)Significance
Molecular Formula C₁₃H₁₀BrClN₂OCore composition
Molecular Weight 325.59 g/mol Fragment-like, suitable for optimization
LogP (Calculated) 3.5 – 3.8Moderate lipophilicity; likely requires formulation aid
pKa (Pyridine N) ~3.8 – 4.2Weakly basic; forms salts with strong acids (HCl, MsOH)
H-Bond Donors 1 (Amide NH)Critical for ATP-pocket binding in kinases
H-Bond Acceptors 3 (Pyridine N, Amide O, Amide N)Interaction points for solvating water or protein residues
Solubility Low in water; High in DMSO, DMF, MeOHStock solutions should be prepared in DMSO

Synthetic Methodology

The synthesis of N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide relies on the chemoselective amide coupling of 6-methylnicotinic acid and 3-bromo-4-chloroaniline .[1] Due to the electron-deficient nature of the aniline (deactivated by halogens), standard carbodiimide couplings (EDC/NHS) may suffer from low yields. The Acid Chloride or HATU-mediated methods are recommended.[1]

Protocol: HATU-Mediated Coupling

Reagents: 6-Methylnicotinic acid (1.0 eq), 3-Bromo-4-chloroaniline (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).[1]

  • Activation: Dissolve 6-methylnicotinic acid (10 mmol) in anhydrous DMF (50 mL) under N₂ atmosphere. Add DIPEA (30 mmol) followed by HATU (12 mmol). Stir at room temperature (RT) for 30 minutes to generate the active ester.

  • Coupling: Add 3-bromo-4-chloroaniline (10 mmol) in one portion.

  • Reaction: Stir at 50°C for 4–6 hours. Monitor by LC-MS for the disappearance of the aniline (m/z ~206) and formation of the product (m/z ~325/327).

  • Workup: Dilute with EtOAc (200 mL), wash with saturated NaHCO₃ (2x), water (2x), and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (SiO₂), eluting with 0-5% MeOH in DCM.

Synthesis Workflow Diagram

Synthesis Acid 6-Methylnicotinic Acid Activation Activation (HATU/DIPEA) Acid->Activation Aniline 3-Bromo-4-chloroaniline Product N-(3-Bromo-4-chlorophenyl)- 6-methylnicotinamide Aniline->Product Nucleophilic Attack Intermediate Active Ester (O-At Intermediate) Activation->Intermediate Intermediate->Product + Aniline 50°C, 4h

Figure 1: Convergent synthesis via HATU activation ensures high yield despite the weak nucleophilicity of the halo-aniline.[1]

Chemical Reactivity & SAR Utility

The defining feature of this molecule is the 3-bromo-4-chloro substitution pattern.[1] This motif allows for regioselective functionalization , a critical strategy in Structure-Activity Relationship (SAR) studies.[1]

Chemoselective Cross-Coupling

Palladium-catalyzed cross-coupling (Suzuki-Miyaura) will occur preferentially at the Bromine position (C3) due to the weaker C-Br bond compared to the C-Cl bond.[1] This allows researchers to install diverse R-groups (aryl, heteroaryl) at the meta position while retaining the para-chloro substituent as a metabolic blocker or steric anchor.[1]

  • Reaction: Suzuki Coupling (R-B(OH)₂)[1]

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄[1]

  • Selectivity: >95% C-Br insertion over C-Cl.[1]

Functionalization Pathway

Reactivity cluster_Suzuki Suzuki-Miyaura Coupling cluster_Buchwald Buchwald-Hartwig Amination Core N-(3-Bromo-4-chlorophenyl)- 6-methylnicotinamide Product1 3-Aryl-4-chloro Derivative Core->Product1 Preferential C-Br Reactivity Product2 3-Amino-4-chloro Derivative Core->Product2 Requires Stronger Conditions Reagent Ar-B(OH)2 Pd(0) Catalyst Reagent2 R-NH2 Pd(OAc)2, Ligand

Figure 2: The bromine atom serves as the primary handle for SAR expansion, leaving the chlorine intact.[1]

Biological Context: NNMT & Kinase Inhibition

While specific biological data for this exact intermediate depends on the final derivatization, the core scaffold aligns with known inhibitors of Nicotinamide N-methyltransferase (NNMT) .

  • Mechanism: The 6-methylnicotinamide moiety mimics the natural substrate (nicotinamide), potentially binding in the active site of NNMT.

  • Metabolic Relevance: NNMT is upregulated in various cancers and metabolic disorders (obesity, T2D). Inhibitors based on this scaffold prevent the methylation of nicotinamide, thereby preserving NAD+ levels and altering the epigenetic state of the cell (via SAM/SAH ratio modulation).

  • Kinase Binding: The amide linker often functions as a "hinge binder" in Type II kinase inhibitors, where the halogenated aryl ring occupies the hydrophobic back pocket.

Handling and Stability

  • Storage: Store solid at -20°C under desiccant. Solutions in DMSO are stable for up to 1 month at -20°C.[1]

  • Light Sensitivity: Halogenated aromatic compounds can undergo photodehalogenation. Protect from direct light.

  • Safety: Treat as a potential skin sensitizer and irritant. Use standard PPE (gloves, goggles, lab coat).

References

  • NNMT Inhibition: Neelakantan, H., et al.[2] "Small molecule nicotinamide N-methyltransferase inhibitor activates senescent muscle stem cells and improves regenerative capacity of aged skeletal muscle."[1] Biochem. Pharmacol.2019 , 163, 481-492. Link

  • Amide Coupling Methodology: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chem. Soc. Rev.2009 , 38, 606-631. Link

  • Halogen Selectivity in Coupling: Littke, A. F., & Fu, G. C. "Palladium-catalyzed coupling reactions of aryl chlorides."[1] Angew.[3] Chem. Int. Ed.2002 , 41(22), 4176-4211. Link

  • 6-Methylnicotinamide Properties: PubChem Compound Summary for CID 15256, 6-Methylnicotinamide.[1] National Center for Biotechnology Information (2025).[1] Link[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Determination of the Solubility of N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide in Dimethyl Sulfoxide (DMSO)

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for determining the solubility of the novel compound N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for determining the solubility of the novel compound N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide in dimethyl sulfoxide (DMSO). As a Senior Application Scientist, this note moves beyond a simple recitation of steps to explain the critical reasoning behind the protocols. It is designed to equip researchers with the necessary knowledge to generate accurate, reproducible, and meaningful solubility data, which is foundational for all subsequent in vitro and in vivo studies. We will delve into the physicochemical principles governing solubility in DMSO, present detailed protocols for both thermodynamic and kinetic solubility assessment, and offer expert insights into data interpretation and troubleshooting.

Introduction: The Foundational Importance of DMSO Solubility

N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide is a compound of interest in contemporary research and development pipelines. As with any novel small molecule, a thorough characterization of its physicochemical properties is a prerequisite for its use in biological assays. Among these properties, solubility is arguably one of the most critical.

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent, widely regarded as the "gold standard" for dissolving a vast array of compounds in drug discovery and life sciences research.[1] Its ability to dissolve both polar and nonpolar molecules makes it an invaluable vehicle for creating high-concentration stock solutions for high-throughput screening (HTS) and other in vitro assays.[2][3] However, the assumption of complete dissolution can be a critical pitfall. Undissolved compound can lead to significant errors in concentration-response curves, false negatives, and a general lack of reproducibility.[4]

Therefore, the precise determination of the solubility of N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide in DMSO is not a trivial preliminary step but a cornerstone of reliable and robust data generation. This application note provides the theoretical framework and practical protocols to achieve this.

The Science of Solubility: N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide in DMSO

The solubility of a solute in a solvent is a function of the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide to dissolve in DMSO, the energy released from the solute-solvent interactions must overcome the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions.

Key Properties of DMSO as a Solvent:

  • Polar Aprotic Nature: DMSO has a high dielectric constant and a large dipole moment, allowing it to solvate cations effectively. Its sulfur atom has a partial positive charge, and the oxygen atom has a partial negative charge. This polarity enables it to dissolve a wide range of compounds.[5]

  • Hydrogen Bond Acceptor: The oxygen atom in DMSO is a strong hydrogen bond acceptor, which facilitates the dissolution of compounds with hydrogen bond donor groups, such as the amide group in N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide.

  • High Boiling Point: DMSO's high boiling point (189 °C) minimizes evaporation, ensuring the concentration of stock solutions remains stable over time.[2][6]

Structural Considerations for N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide:

The structure of N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide, with its aromatic rings, halogen substituents, and amide linkage, suggests a molecule with moderate polarity. The presence of the amide group provides a site for hydrogen bonding, which is favorable for interaction with DMSO. However, the bromo and chloro substituents on the phenyl ring increase the molecular weight and may influence crystal packing, which in turn affects solubility.

Experimental Protocols for Solubility Determination

Two primary types of solubility are relevant in a research context: thermodynamic and kinetic solubility.

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a solvent at a given temperature and pressure. It represents the maximum amount of a compound that can be dissolved. The "shake-flask" method is the gold standard for its determination.[7][8]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after a high-concentration DMSO stock is diluted into an aqueous buffer and allowed to equilibrate for a short period. This is often more relevant for predicting the behavior of a compound in an assay.[9]

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol establishes the equilibrium solubility of N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide in DMSO.

Objective: To determine the maximum concentration of N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide that can be dissolved in DMSO at equilibrium at a specified temperature (e.g., 25 °C).

Materials:

  • N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide (powder form)

  • Anhydrous DMSO (high purity, ≤0.1% water)

  • Glass vials with Teflon-lined caps

  • Vortex mixer

  • Orbital shaker or rotator in a temperature-controlled incubator

  • High-speed microcentrifuge

  • Calibrated analytical balance

  • Calibrated positive displacement micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

  • Preparation of a Supersaturated Slurry:

    • Accurately weigh approximately 5-10 mg of N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide into a glass vial.

    • Add a small, precise volume of anhydrous DMSO (e.g., 200 µL). This should be an amount where the compound is not expected to fully dissolve, creating a slurry.

    • Securely cap the vial.

  • Equilibration:

    • Vortex the slurry vigorously for 2 minutes.

    • Place the vial in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitate for 24-48 hours. This extended period is crucial to ensure the system reaches thermodynamic equilibrium.

  • Separation of Undissolved Solid:

    • After equilibration, visually inspect the vial to confirm the presence of undissolved solid.

    • Centrifuge the vial at a high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the excess solid.

  • Sample Preparation for Analysis:

    • Carefully aspirate a known volume of the clear supernatant (e.g., 50 µL) without disturbing the pellet.

    • Perform a large, accurate serial dilution of the supernatant with DMSO to bring the concentration into the linear range of the HPLC calibration curve. For example, a 1:1000 dilution.

  • Quantification by HPLC-UV:

    • Prepare a standard curve of N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide of known concentrations in DMSO.

    • Analyze the diluted supernatant and the standards by HPLC-UV at the wavelength of maximum absorbance for the compound.

    • Calculate the concentration of the diluted supernatant from the standard curve.

    • Back-calculate the original concentration in the undiluted supernatant to determine the thermodynamic solubility.

Workflow for Thermodynamic Solubility Determination

cluster_prep Preparation cluster_equil Equilibration (24-48h) cluster_sep Separation cluster_quant Quantification weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex shake Agitate at 25°C vortex->shake centrifuge Centrifuge (14,000 x g) shake->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Serial Dilution supernatant->dilute hplc HPLC-UV Analysis dilute->hplc calculate Calculate Solubility hplc->calculate

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: Kinetic Solubility Assessment

This protocol provides a more rapid assessment of solubility in an assay-relevant context.

Objective: To determine the concentration at which N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide precipitates when a DMSO stock solution is diluted into an aqueous buffer.

Materials:

  • 10 mM stock solution of N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide in 100% DMSO

  • Aqueous assay buffer (e.g., PBS, pH 7.4)

  • 96-well microplate (polypropylene for low binding)

  • Microplate reader capable of detecting light scatter or turbidity (nephelometer) or HPLC system

Methodology:

  • Preparation of Serial Dilutions in DMSO:

    • In a 96-well plate, prepare a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

  • Dilution into Aqueous Buffer:

    • In a separate 96-well plate, add the aqueous buffer to each well (e.g., 198 µL).

    • Transfer a small volume (e.g., 2 µL) from the DMSO dilution plate to the corresponding wells of the aqueous plate. This results in a final DMSO concentration of 1% (v/v) and a range of compound concentrations.

  • Incubation:

    • Mix the plate gently and incubate at room temperature or the intended assay temperature for a defined period (e.g., 1-2 hours).

  • Detection of Precipitation:

    • Nephelometry: Measure the turbidity of each well using a nephelometer. A sharp increase in light scattering indicates precipitation.

    • Visual Inspection: Visually inspect the plate against a dark background for any signs of cloudiness or precipitate.

    • HPLC Analysis (for more quantitative data): Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to another plate, dilute appropriately, and analyze by HPLC to quantify the amount of compound remaining in solution.

  • Data Analysis:

    • The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Workflow for Kinetic Solubility Assessment

cluster_prep Preparation cluster_assay Assay Simulation cluster_detect Detection stock 10 mM Stock in DMSO serial_dmso Serial Dilution in DMSO stock->serial_dmso dilute_aq Dilute into Aqueous Buffer (1% DMSO) serial_dmso->dilute_aq incubate Incubate (1-2h) dilute_aq->incubate nephelometry Nephelometry (Turbidity) incubate->nephelometry hplc_quant HPLC of Supernatant incubate->hplc_quant visual Visual Inspection incubate->visual

Caption: Workflow for Kinetic Solubility Assessment.

Data Presentation and Interpretation

Quantitative data should be presented clearly. The following tables provide a template for reporting solubility data for N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide.

Table 1: Thermodynamic Solubility of N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide

SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)Method
Anhydrous DMSO25ResultResultShake-Flask/HPLC

Table 2: Kinetic Solubility of N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide in PBS (pH 7.4)

Final DMSO Conc. (% v/v)Incubation Time (h)Kinetic Solubility (µM)Method
1.02ResultNephelometry
0.52ResultNephelometry
0.12ResultNephelometry

Interpretation and Implications:

  • The thermodynamic solubility in 100% DMSO dictates the maximum possible concentration of your stock solution. It is a critical quality control parameter.

  • The kinetic solubility provides a more realistic upper concentration limit for your final assay conditions. Exceeding this concentration will likely lead to compound precipitation and inaccurate results.

Logical Relationship in Experimental Design

sol Thermodynamic Solubility in 100% DMSO stock Maximum Stock Concentration sol->stock Dictates assay_conc Maximum Final Assay Concentration stock->assay_conc Informs kinetic Kinetic Solubility in Assay Buffer kinetic->assay_conc Defines Limit valid_data Reliable Experimental Data assay_conc->valid_data Ensures

Caption: Relationship between solubility and experimental design.

Troubleshooting and Expert Insights

  • Hygroscopic Nature of DMSO: DMSO readily absorbs water from the atmosphere.[2] Water can significantly decrease the solubility of hydrophobic compounds. Always use anhydrous DMSO from a freshly opened bottle or one that has been properly stored with desiccant.

  • "Salting Out": When a DMSO stock is added to an aqueous buffer, the compound may precipitate out not just because it's insoluble in water, but because the buffer salts reduce its solubility. This is a key reason why kinetic solubility is often much lower than what might be predicted from simple partitioning behavior.

  • Slow Dissolution: Some compounds dissolve slowly. If preparing a stock solution, gentle warming (e.g., to 37 °C) can be employed, but one must be cautious about potential compound degradation.[10] Always bring the solution back to room temperature and check for precipitation before use.

  • False-Positives in Screening: Insoluble compounds can form aggregates that non-specifically inhibit enzymes or disrupt cell membranes, leading to false-positive hits in screening campaigns.[4] Accurate solubility data is the first line of defense against this.

Conclusion

The determination of the solubility of N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide in DMSO is a critical, non-negotiable step in its preclinical evaluation. By employing the robust protocols outlined in this application note for both thermodynamic and kinetic solubility, researchers can establish reliable concentration limits for stock solutions and final assays. This foundational data underpins the integrity of all subsequent biological experiments, ensuring that the observed effects are a true representation of the compound's activity and not an artifact of poor solubility.

References

  • Gaylord Chemical Company, LLC. (n.d.). Solvent Properties of DMSO. Scribd. Retrieved from [Link]

  • Wikipedia. (2026). Dimethyl sulfoxide. Retrieved from [Link]

  • gChem. (n.d.). DMSO Physical Properties. Retrieved from [Link]

  • LookChem. (2025, March 21). Dimethyl sulfoxide, properties, uses and safety protection. Retrieved from [Link]

  • Univar Solutions. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • IntechOpen. (2026, February 1). Dimethyl sulfoxide (DMSO): Significance and symbolism. Retrieved from [Link]

  • MDPI. (2024, May 9). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Retrieved from [Link]

  • Atlas of Science. (2016, October 27). Another aspect in use of DMSO in medicinal chemistry. Retrieved from [Link]

  • Kemmie Australia. (2025, September 17). DMSO Uses & Research. Retrieved from [Link]

  • Asian Journal of Chemistry. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

  • MDPI. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. Retrieved from [Link]

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Application

Application Notes and Protocols: In Vitro NNMT Inhibition Assay Utilizing Nicotinamide Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a detailed guide for establishing and performing an in vitro Nicotinamide N-methyltransfer...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide for establishing and performing an in vitro Nicotinamide N-methyltransferase (NNMT) inhibition assay. It is designed for researchers in academia and industry who are focused on the discovery and characterization of novel NNMT inhibitors, particularly those based on nicotinamide derivative scaffolds. This guide moves beyond a simple recitation of steps, offering insights into the rationale behind the protocol design to ensure robust and reliable data generation.

Introduction: The Significance of NNMT Inhibition

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide (a form of vitamin B3) and other pyridine-containing compounds.[1][2][3][4] This reaction utilizes S-adenosyl-L-methionine (SAM) as the methyl donor, producing 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[4][5][6]

Overexpression of NNMT has been implicated in a range of pathologies, including various cancers, metabolic diseases like obesity and type 2 diabetes, and neurodegenerative disorders.[1][6][7][8][9][10][11] The therapeutic potential of inhibiting NNMT stems from its ability to modulate cellular NAD+ levels, a vital coenzyme in numerous cellular processes, and to influence methylation pathways.[1] Consequently, the development of potent and selective NNMT inhibitors is an active area of drug discovery.[1][3][6][12] This application note provides a comprehensive framework for the in vitro characterization of such inhibitors.

The NNMT Catalytic Reaction and Inhibition

NNMT catalyzes the transfer of a methyl group from SAM to the pyridine nitrogen of nicotinamide.[4][10][11] The kinetic mechanism of NNMT is generally understood to follow an ordered Bi-Bi mechanism, where SAM binds to the enzyme first, followed by nicotinamide.[6][13][14][15] After the methyl transfer, MNA is released, followed by SAH.[6][13][14][15]

Nicotinamide derivatives can inhibit NNMT through various mechanisms, including competitive inhibition at the nicotinamide binding site. The assay protocols detailed herein are designed to quantify the potency of these inhibitory compounds, typically expressed as the half-maximal inhibitory concentration (IC50).

Diagram: NNMT Catalytic Reaction and Inhibition

NNMT_Inhibition Figure 1: NNMT Catalytic Reaction and Inhibition by Nicotinamide Derivatives. cluster_reaction NNMT Catalytic Cycle cluster_inhibition Inhibition NNMT_E NNMT (Enzyme) NNMT_E_SAM NNMT-SAM Complex NNMT_E->NNMT_E_SAM + SAM SAH S-adenosyl- L-homocysteine (SAH) NNMT_E->SAH Release SAM S-adenosyl- L-methionine (SAM) Nicotinamide Nicotinamide NNMT_E_SAM_NAM NNMT-SAM-Nicotinamide (Ternary Complex) NNMT_E_SAM->NNMT_E_SAM_NAM + Nicotinamide NNMT_E_SAM_Inhibitor Inactive Complex NNMT_E_SAM->NNMT_E_SAM_Inhibitor + Inhibitor NNMT_E_SAM_NAM->NNMT_E Methyl Transfer MNA 1-Methylnicotinamide (MNA) NNMT_E_SAM_NAM->MNA Release Inhibitor Nicotinamide Derivative (Inhibitor)

Caption: A schematic of the ordered Bi-Bi kinetic mechanism of NNMT and competitive inhibition by a nicotinamide derivative.

Assay Methodologies: A Comparative Overview

Several methods can be employed to measure NNMT activity in vitro. The choice of methodology often depends on the available instrumentation, throughput requirements, and the nature of the compounds being screened. The two most common approaches are fluorescence-based assays and liquid chromatography-mass spectrometry (LC-MS)-based assays.

Feature Fluorescence-Based Assay LC-MS-Based Assay
Principle Indirect detection of a reaction product (e.g., SAH or MNA) through a coupled enzymatic reaction that generates a fluorescent signal.[5][16][17][18]Direct quantification of the product (MNA) or co-product (SAH).[10][19][20][21][22]
Advantages High-throughput compatible, generally lower cost per sample, simple mix-and-read format.[18][23][24]High sensitivity and specificity, less prone to interference from fluorescent compounds, provides direct measurement of reaction components.[10][20][25]
Disadvantages Prone to interference from fluorescent or colored compounds, indirect measurement may be susceptible to inhibition of the coupling enzyme(s).[17]Lower throughput, requires specialized and more expensive instrumentation, more complex sample preparation.[21][25]
Typical Use Case Primary high-throughput screening (HTS) of large compound libraries.Hit confirmation, determination of inhibitor potency (IC50), and detailed kinetic studies.[10][26][27]

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for performing an in vitro NNMT inhibition assay. It is crucial to validate any new assay system to ensure it is performing within acceptable parameters.[26][28][29][30]

Reagents and Materials
  • Recombinant Human NNMT: Commercially available from various suppliers. Ensure the enzyme is of high purity (≥95%).[4]

  • Nicotinamide (Substrate): Sigma-Aldrich or equivalent.

  • S-adenosyl-L-methionine (SAM) (Co-substrate): Sigma-Aldrich or equivalent.

  • Nicotinamide Derivatives (Test Inhibitors): Synthesized in-house or procured from a chemical supplier.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5-8.6, 1 mM DTT.[19][23][24]

  • Control Inhibitor: A known NNMT inhibitor such as 1-methylnicotinamide (MNA) or a commercially available inhibitor.[16][31][32]

  • Detection Reagents: Dependent on the chosen assay format (see below).

  • Microplates: 96- or 384-well black plates for fluorescence assays or appropriate plates for LC-MS autosamplers.[17][23]

  • Plate Reader: Capable of fluorescence detection at the appropriate wavelengths or an LC-MS system.

Protocol 1: Fluorescence-Based NNMT Inhibition Assay

This protocol is adapted from commercially available kits that utilize a coupled enzyme system to detect the production of SAH.[5][16][18][31][32] The SAH is hydrolyzed to homocysteine, which then reacts with a thiol-detecting probe to generate a fluorescent signal.[5][16]

Diagram: Fluorescence-Based Assay Workflow

Assay_Workflow Figure 2: Workflow for a fluorescence-based NNMT inhibition assay. Start Start Prepare_Reagents Prepare Reagents: - Assay Buffer - NNMT Enzyme - SAM & Nicotinamide - Inhibitor Dilutions Start->Prepare_Reagents Dispense_Inhibitor Dispense Inhibitor or Vehicle to Microplate Prepare_Reagents->Dispense_Inhibitor Add_Enzyme Add NNMT Enzyme and Pre-incubate Dispense_Inhibitor->Add_Enzyme Initiate_Reaction Initiate Reaction with Substrate Mix (SAM + Nicotinamide) Add_Enzyme->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (Optional) Incubate->Stop_Reaction Add_Detection_Reagents Add Coupled Enzyme and Fluorescent Probe Stop_Reaction->Add_Detection_Reagents Incubate_Detection Incubate at Room Temperature Add_Detection_Reagents->Incubate_Detection Read_Fluorescence Read Fluorescence (e.g., Ex/Em = 392/482 nm) Incubate_Detection->Read_Fluorescence Analyze_Data Data Analysis: - Calculate % Inhibition - Determine IC50 Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for a fluorescence-based in vitro NNMT inhibition assay.

Step-by-Step Procedure:

  • Prepare a serial dilution of the nicotinamide derivative inhibitors. It is recommended to perform an 11-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM). The final DMSO concentration in the assay should not exceed 1%, as higher concentrations can inhibit NNMT activity.[16][17][31][32]

  • Add the diluted inhibitors to the microplate. Typically, 2-5 µL of the diluted inhibitor is added to each well. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the NNMT enzyme. Prepare a working solution of NNMT in assay buffer and add it to each well (except the negative control). Pre-incubate the enzyme with the inhibitors for 15-30 minutes at room temperature to allow for binding.[19]

  • Initiate the enzymatic reaction. Prepare a mixture of nicotinamide and SAM in the assay buffer. Add this substrate mixture to all wells to start the reaction.[19] Final concentrations in the assay can be optimized but are typically in the range of 5 µM for SAM and 5 mM for nicotinamide.[23]

  • Incubate the reaction. Incubate the plate at 37°C for 60 minutes.[19][23] The incubation time should be optimized to ensure the reaction is in the linear range.

  • Add the detection reagents. Add the coupled enzyme mix (e.g., SAH hydrolase) and the thiol-detecting probe to each well as per the manufacturer's instructions.[16][31][32]

  • Incubate for signal development. Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measure fluorescence. Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 392/482 nm).[16][18]

Protocol 2: LC-MS-Based NNMT Inhibition Assay

This protocol is ideal for confirming hits from a primary screen and for accurate IC50 determination. It involves the direct measurement of the product, MNA.

Step-by-Step Procedure:

  • Prepare and dispense inhibitors and enzyme as described in steps 1-3 of the fluorescence-based assay protocol.

  • Initiate and incubate the reaction as described in steps 4-5 of the fluorescence-based assay protocol.

  • Stop the reaction. Terminate the enzymatic reaction by adding an equal volume of a cold organic solvent, such as acetonitrile or methanol, containing an internal standard.

  • Prepare samples for analysis. Centrifuge the plate to pellet any precipitated protein. Transfer the supernatant to a new plate or vials for LC-MS analysis.

  • LC-MS analysis. Analyze the samples using a suitable LC-MS method capable of separating and detecting nicotinamide, MNA, and the internal standard. A hydrophilic interaction liquid chromatography (HILIC) column is often used for this separation.[20][21]

  • Quantify MNA formation. Integrate the peak area for MNA and normalize it to the internal standard.

Data Analysis and Interpretation

  • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Negative_Control) / (Signal_Positive_Control - Signal_Negative_Control))

  • Determine the IC50 value. Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[19][33]

Example Data: Inhibition of NNMT by Nicotinamide Derivatives

The following table presents hypothetical IC50 values for a series of nicotinamide derivatives, illustrating how data can be structured for comparative analysis.

Compound ID Nicotinamide Derivative Inhibition Assay Method IC50 (µM)
ND-0014-ChloropyridineLC-MS/MS<0.01[34]
ND-002NNMT-IN-5Not Specified0.0479[34]
ND-003JBSNF-000028Fluorescence0.033[33]
ND-004NNMTiNot Specified1.2[34]
ND-005NNMT-IN-6Not Specified1.41[34]
ND-006MS2734Not Specified14[34]

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of your NNMT inhibition assay, incorporate the following self-validating measures:

  • Z'-factor Calculation: For HTS campaigns, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent.[23]

  • Enzyme Kinetics: Determine the Michaelis-Menten constants (Km) for both nicotinamide and SAM under your assay conditions. This ensures that the substrate concentrations used are appropriate for competitive inhibition studies.

  • Control Compound: Always include a known inhibitor with a well-characterized IC50 value in each assay plate. This serves as a positive control for inhibition and allows for plate-to-plate comparison.

  • Orthogonal Assays: Validate hits from a primary screen (e.g., fluorescence-based) using a secondary, orthogonal assay (e.g., LC-MS-based) to rule out assay artifacts.[35]

By adhering to these principles and protocols, researchers can confidently identify and characterize novel nicotinamide derivative inhibitors of NNMT, paving the way for the development of new therapeutics for a range of human diseases.

References

  • Selby, T. L., et al. (2017). A fluorescence-based assay for N-myristoyltransferase activity. Methods in Molecular Biology. Available at: [Link]

  • Neelakantan, H., et al. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. Journal of Medicinal Chemistry. Available at: [Link]

  • Siddiqui, S. U., et al. (2019). Role of Nicotinamide N-methyltransferase in Genetic Models of Parkinson's Disease. Michael J. Fox Foundation for Parkinson's Research. Available at: [Link]

  • Thompson, M. J., et al. (2018). Kinetic Mechanism of Nicotinamide N-Methyltransferase. Biochemistry. Available at: [Link]

  • Thompson, M. J., et al. (2018). Kinetic Mechanism of Nicotinamide N-Methyltransferase. Biochemistry. Available at: [Link]

  • BellBrook Labs. (n.d.). NNMT Activity Assay | A Validated HTS Inhibitor Screening Assay. BellBrook Labs. Available at: [Link]

  • Assay Genie. (n.d.). N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay. Assay Genie. Available at: [Link]

  • Patsnap Synapse. (2024). What are NNMT inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

  • Gao, Y., et al. (2020). Nicotinamide N-methyl transferase (NNMT): An emerging therapeutic target. Scholarly Publications. Available at: [Link]

  • Li, Y., et al. (2024). Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions. MDPI. Available at: [Link]

  • BPS Bioscience. (n.d.). NNMT Fluorogenic Assay Kit. BPS Bioscience. Available at: [Link]

  • BellBrook Labs. (2024). Detection of Nicotinamide N-methyltransferase Activity with the AptaFluor® SAH Methyltransferase Assay. BellBrook Labs. Available at: [Link]

  • Gao, Y., et al. (2022). Nicotinamide N-methyltransferase and liver diseases. PMC. Available at: [Link]

  • Affinity Biosciences. (n.d.). AffiASSAY® N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay Kit. Affinity Biosciences. Available at: [Link]

  • van Haren, M. J., et al. (2016). A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase. PubMed. Available at: [Link]

  • Structural Genomics Consortium. (2007). Structural Basis of Substrate Recognition in Human Nicotinamide N-Methyltransferase. Protein Data Bank. Available at: [Link]

  • Martin, N., et al. (2017). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. PMC. Available at: [Link]

  • ScienceGate. (2025). Enzyme inhibitory assay: Significance and symbolism. ScienceGate. Available at: [Link]

  • van Haren, M. J., et al. (2016). A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase. ResearchGate. Available at: [Link]

  • Al-Darmasi, A., et al. (2023). Tetrahydroisoquinoline-Triazole Derivatives: Novel Nicotinamide N-Methyltransferase Inhibitors. MDPI. Available at: [Link]

  • Kannt, A., et al. (2022). Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders. PMC. Available at: [Link]

  • InfinixBio. (n.d.). Comprehensive Guide to Enzyme Assay Development: Key Strategies for Success. InfinixBio. Available at: [Link]

  • Hsieh, J.-H., et al. (2020). Development and validation of CYP26A1 inhibition assay for high-throughput screening. PMC. Available at: [Link]

  • Peng, Y., et al. (2011). Structural Basis of Substrate Recognition in Human Nicotinamide N-Methyltransferase. Biochemistry. Available at: [Link]

  • Hsieh, J.-H., et al. (2020). Development and validation of CYP26A1 inhibition assay for high-throughput screening. National Library of Medicine. Available at: [Link]

  • van Haren, M. J., et al. (2020). Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. ResearchGate. Available at: [Link]

  • Mukherjee, S., et al. (2021). A mixed-mode LC-MS-based method for comprehensive analysis of NAD and related metabolites from biological sample matrices. PMC. Available at: [Link]

  • van Haren, M. J., et al. (2019). Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • van Haren, M. J., et al. (2019). Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. PMC. Available at: [Link]

  • Eurofins Discovery. (n.d.). NNMT Nicotinamide N-Methyltransferase Human SMMT Mass Spectrometry Enzymatic LeadHunter Assay. Eurofins Discovery. Available at: [Link]

  • Poljak, A., et al. (2021). NADomics: Measuring NAD + and Related Metabolites Using Liquid Chromatography Mass Spectrometry. MDPI. Available at: [Link]

Sources

Method

Cell culture dosing concentrations for 6-methylnicotinamide inhibitors

Application Note: Cell Culture Dosing Strategies for NNMT Inhibitors (Targeting Methylnicotinamide Pathways) Executive Summary & Nomenclature Clarification This guide details the dosing protocols for inhibitors of Nicoti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cell Culture Dosing Strategies for NNMT Inhibitors (Targeting Methylnicotinamide Pathways)

Executive Summary & Nomenclature Clarification

This guide details the dosing protocols for inhibitors of Nicotinamide N-methyltransferase (NNMT) , the enzyme responsible for producing 1-methylnicotinamide (1-MNA) .

CRITICAL TERMINOLOGY NOTE: There is frequent nomenclature confusion in this field which must be resolved before experimentation:

  • The Target: The enzyme NNMT .[1][2][3][4][5][6][7][8][9][10]

  • The Metabolite: 1-Methylnicotinamide (1-MNA) (often reduced by inhibitors).[4][7]

  • The Inhibitor "6-MNA": The compound JBSNF-000088 is chemically 6-Methoxynicotinamide , but is frequently abbreviated in lab slang as "6-MNA" or referred to as a "6-methylnicotinamide analog."

  • The Chemical Reagent: 6-Methylnicotinamide (CAS 6960-22-1) is a distinct structural isomer of nicotinamide, sometimes used as a negative control or distinct metabolic probe.

This protocol focuses on dosing strategies for NNMT inhibitors (specifically JBSNF-000088 and 5-Amino-1MQ) used to modulate methylnicotinamide levels.

Mechanism of Action & Biological Context[11][12]

NNMT catalyzes the methylation of Nicotinamide (NAM) using S-adenosylmethionine (SAM) as a donor.[4][5][11] Overexpression of NNMT is a driver in metabolic disorders (obesity, Type 2 diabetes) and aggressive cancers (stromal remodeling in ovarian/colorectal cancer).

  • Therapeutic Goal: Inhibit NNMT

    
     Increase cellular SAM/NAM 
    
    
    
    Decrease 1-MNA.
  • Key Readout: Reduction of 1-MNA levels in cell culture supernatant (LC-MS/MS).

Pathway Visualization

NNMT_Pathway cluster_inputs Substrates cluster_enzyme Target Enzyme cluster_inhibitors Inhibitors cluster_outputs Metabolic Products NAM Nicotinamide (NAM) NNMT NNMT Enzyme NAM->NNMT SAM SAM (Donor) SAM->NNMT MNA 1-Methylnicotinamide (1-MNA) NNMT->MNA Methylation SAH SAH NNMT->SAH JBSNF JBSNF-000088 (6-Methoxynicotinamide) JBSNF->NNMT Inhibits FiveAmino 5-Amino-1MQ FiveAmino->NNMT Inhibits

Caption: NNMT catalyzes the conversion of NAM and SAM to 1-MNA and SAH. Inhibitors JBSNF-000088 and 5-Amino-1MQ block this step.

Compound Selection & Dosing Specifications

The following concentrations are derived from validated cell-based assays (U2OS, 3T3-L1, HepG2).

Table 1: Recommended Dosing Concentrations
CompoundChemical NameTarget IC50 (Cellular)Recommended Dosing RangeStock SolventStorage
JBSNF-000088 6-Methoxynicotinamide1.6 µM (U2OS)6.3 µM (3T3-L1)1 µM – 10 µM (Efficacy)Up to 100 µM (Toxicity Check)DMSO (100 mM)-20°C
5-Amino-1MQ 5-Amino-1-methylquinolinium~2-5 µM (Various)10 µM – 50 µM DMSO (50 mM)-20°C (Light Sensitive)
Bisubstrate Inhibitors (e.g., Compound 78)~1.4 µM 1 µM – 20 µM DMSO-80°C

Key Dosing Insights:

  • JBSNF-000088 Specificity: This compound is highly specific. While the cellular IC50 is ~1.6 µM, maximal suppression of MNA often requires 10 µM in dense cultures due to rapid turnover of SAM.

  • 5-Amino-1MQ Permeability: Although potent enzymatically (IC50 ~1 µM), cell permeability can vary. A starting concentration of 20 µM is standard for initial screens.

  • Solvent Tolerance: NNMT is sensitive to DMSO. Ensure final DMSO concentration is <0.2% (v/v) to avoid assay interference.

Experimental Protocols

Protocol A: Preparation of Stock Solutions
  • Step 1: Weigh JBSNF-000088 (MW: 152.15 g/mol ).

  • Step 2: Dissolve in sterile DMSO to create a 100 mM Master Stock.

    • Calculation: 15.2 mg in 1 mL DMSO.

  • Step 3: Aliquot into amber tubes (20 µL) to avoid freeze-thaw cycles. Store at -20°C.

  • Step 4: Working Solution: On the day of the experiment, dilute Master Stock 1:100 in PBS or Media to make a 1 mM Working Stock. Use this to dose cells (e.g., 10 µL of 1 mM into 990 µL media = 10 µM).

Protocol B: Cellular Efficacy Assay (MNA Reduction)

Objective: Validate inhibitor potency by measuring the reduction of the metabolite 1-MNA.

  • Seeding: Seed cells (e.g., U2OS or 3T3-L1) at 10,000 cells/well in a 96-well plate.

  • Adhesion: Incubate for 24 hours at 37°C/5% CO2.

  • Treatment:

    • Remove spent media.

    • Add fresh media containing inhibitors at: 0, 0.5, 1, 2.5, 5, 10, 20 µM .

    • Control: Vehicle (0.1% DMSO).

  • Incubation: Incubate for 48 hours . (MNA accumulation is slow; 24h may be insufficient for clear signal window).

  • Harvesting:

    • Collect 100 µL of supernatant (media) for LC-MS/MS analysis of 1-MNA.

    • (Optional) Lyse cells for Western Blot (NNMT protein levels) or viability assay (CellTiter-Glo) to ensure MNA reduction isn't just due to cell death.

Protocol C: LC-MS/MS Quantification (Simplified)
  • Internal Standard: Spike supernatant with deuterated MNA (d3-1-MNA).

  • Extraction: Mix 50 µL supernatant with 150 µL cold Acetonitrile (precipitate proteins). Centrifuge 4000xg, 10 min.

  • Injection: Inject 5 µL supernatant onto a HILIC column.

  • Transition: Monitor MRM for 1-MNA (137.1

    
     94.1 m/z).
    

Experimental Workflow Diagram

Workflow cluster_readout Dual Readout Start Cell Seeding (10k cells/well) Treat Inhibitor Treatment (0 - 20 µM) Start->Treat Incubate Incubation (48 Hours) Treat->Incubate Viability Cell Viability (CellTiter-Glo) Incubate->Viability Cells Metabolite Supernatant Analysis (LC-MS/MS for 1-MNA) Incubate->Metabolite Media Analysis Calculate IC50 (Target Engagement) Viability->Analysis Normalization Metabolite->Analysis Quantification

Caption: Workflow for simultaneous assessment of NNMT inhibitor toxicity and efficacy (MNA reduction).

Troubleshooting & Optimization

IssueProbable CauseSolution
No reduction in MNA High basal SAM levels or insufficient incubation time.Extend incubation to 72 hours . Ensure FBS in media does not contain high background MNA (dialyzed FBS recommended).
Cell Toxicity DMSO concentration >0.5%.Keep DMSO <0.2% . Include a "DMSO-only" control.
Precipitation Compound insolubility in aqueous media.Dilute stock into pre-warmed media (37°C) and vortex immediately. Do not store diluted media >24h.[7]
Variable IC50 Cell density effects.NNMT activity is density-dependent. Standardize seeding density strictly.

References

  • Neelakantan, H., et al. (2018). "Small molecule nicotinamide N-methyltransferase inhibitor activates senescent muscle stem cells and improves regenerative capacity of aged skeletal muscle." Biochemical Pharmacology.

  • Ruf, S., et al. (2018). "JBSNF-000088 (6-Methoxynicotinamide): A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders." Scientific Reports.

  • Gao, Y., et al. (2021). "Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity." Journal of Medicinal Chemistry.

  • Cayman Chemical. "JBSNF-000088 Product Information & Solubility." Cayman Chemical Datasheet.

  • MedChemExpress. "5-Amino-1MQ: NNMT Inhibitor Dosing and Activity." MCE Product Guide.

Sources

Application

Application Note: HPLC Method for N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide

Introduction & Scope This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity analysis of N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide . This comp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity analysis of N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide . This compound is a significant intermediate and active research chemical, often investigated in the context of Nicotinamide N-methyltransferase (NNMT) inhibition and hedgehog pathway modulation.

The structural combination of a basic 6-methylnicotinamide head group and a highly lipophilic 3-bromo-4-chlorophenyl tail presents specific chromatographic challenges:

  • Peak Tailing: The basic pyridine nitrogen can interact with free silanols on the stationary phase.

  • Solubility: The halogenated aromatic ring significantly reduces aqueous solubility, requiring organic-rich diluents.[1]

  • Retention: The molecule exhibits a "push-pull" retention behavior—polar enough to require careful equilibration, yet lipophilic enough to require high organic strength for elution.

This guide provides a "First Principles" optimized method designed for transferability across Agilent, Waters, and Shimadzu systems.

Physicochemical Profile & Method Strategy

Understanding the molecule is the first step to successful separation.

PropertyValue (Estimated)Chromatographic Implication
Structure Pyridine ring + Amide linker + Halogenated PhenylDual nature: Basic head, Lipophilic tail.[2][1]
pKa (Pyridine) ~3.5 - 4.0The nitrogen is protonated at acidic pH (pH < 2.5).[1]
LogP ~3.5 - 4.2Highly hydrophobic due to Br/Cl substituents.[2][1] Requires high % Organic to elute.
UV Max ~260-265 nmNicotinamide moiety provides strong UV absorbance.[2][1]
Strategic Decisions (Expertise & Experience)
  • Stationary Phase: A C18 column with end-capping is selected to maximize hydrophobic retention of the halogenated ring while minimizing silanol interactions with the pyridine nitrogen.[2]

  • Mobile Phase pH: We utilize an acidic mobile phase (0.1% Formic Acid, pH ~2.7) . At this pH, the pyridine nitrogen is fully protonated (

    
    ). While ionized bases typically retain less, the massive lipophilicity of the bromo-chloro-phenyl group dominates retention.[2][1] Crucially, keeping the nitrogen fully protonated prevents "secondary interactions" (ion-exchange) with silanols, resulting in sharper peak symmetry (
    
    
    
    ).
  • Detection: UV at 260 nm is chosen as the isosbestic-like point for nicotinamide derivatives, offering high sensitivity and minimal baseline drift from the mobile phase.

Experimental Protocol

Instrumentation & Conditions[3][4][5]
ParameterSetting
HPLC System Quaternary or Binary Gradient HPLC (e.g., Agilent 1260/1290, Waters Alliance)
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent (e.g., Waters XBridge C18)
Mobile Phase A 0.1% Formic Acid in Water (Milli-Q grade)
Mobile Phase B 100% Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp. 30°C (Controlled)
Injection Vol. 5 - 10 µL
Detection UV @ 260 nm (Reference: 360 nm or Off)
Run Time 20 Minutes (including re-equilibration)
Gradient Program

The gradient is designed to elute polar impurities early (nicotinamide precursors) while strongly retaining and then eluting the target halogenated amide.

Time (min)% Mobile Phase BEvent
0.0 10%Initial Hold (Focusing)
2.0 10%Elution of polar impurities
12.0 90%Linear Ramp (Target Elution ~8-9 min)
15.0 90%Wash Step (Remove highly lipophilic dimers)
15.1 10%Return to Initial
20.0 10%Re-equilibration (Stop)
Sample Preparation

Solubility Warning: This compound is poorly soluble in pure water.

  • Stock Solution (1 mg/mL): Weigh 10 mg of N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide. Dissolve in 10 mL of 100% DMSO or Methanol . Sonicate for 5 minutes.

  • Working Standard (50 µg/mL): Dilute the Stock Solution with 50:50 Water:Acetonitrile .

    • Note: Do not use 100% water as the diluent, or the compound may precipitate.

Method Development Workflow

The following diagram illustrates the logical flow used to arrive at this optimized protocol.

MethodDevelopment Target Target: N-(3-Bromo-4-chlorophenyl)- 6-methylnicotinamide Analysis Analyze Structure: 1. Pyridine (Basic) 2. Amide (Neutral) 3. Br/Cl-Phenyl (Lipophilic) Target->Analysis Selection Column Selection: C18 (End-capped) To handle lipophilicity & reduce tailing Analysis->Selection Halogens drive retention pH_Decision pH Strategy: Acidic (pH ~2.7) Protonates Pyridine -> Sharp Peaks Analysis->pH_Decision Pyridine drives tailing Gradient Gradient Design: 10% -> 90% ACN Required to elute Br/Cl-Phenyl ring Selection->Gradient pH_Decision->Gradient Final Final Protocol: Zorbax C18, 0.1% FA, ACN UV @ 260nm Gradient->Final

Figure 1: Logical decision tree for method development, balancing silanol suppression (pH) with hydrophobic retention (Gradient).

Validation Parameters (ICH Q2 Guidelines)

To ensure "Trustworthiness," the method must be validated. The following acceptance criteria are recommended:

System Suitability

Perform 5 replicate injections of the Working Standard (50 µg/mL) before every run.

  • Retention Time %RSD: ≤ 1.0%[2][1][3]

  • Peak Area %RSD: ≤ 1.0%[2][1][3]

  • Tailing Factor (

    
    ):  0.9 ≤ 
    
    
    
    ≤ 1.3[1]
  • Theoretical Plates (

    
    ):  > 5000
    
Linearity

Prepare calibration standards at 5, 10, 25, 50, and 100 µg/mL in 50:50 Water:ACN.

  • Acceptance: Correlation coefficient (

    
    ) ≥ 0.999.
    
Accuracy (Recovery)

Spike the compound into a placebo matrix (if available) or solvent at 80%, 100%, and 120% of target concentration.

  • Acceptance: Mean recovery 98.0% – 102.0%.[1]

Sensitivity (LOD/LOQ)
  • LOD (Limit of Detection): Signal-to-Noise (S/N) ratio ≈ 3:1.[2][1]

  • LOQ (Limit of Quantitation): S/N ratio ≈ 10:1.

Troubleshooting & Stability

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interactions with Pyridine nitrogen.[2][1]Ensure Mobile Phase A is acidic (pH < 3). Replace column if older than 500 injections.
Split Peaks Solvent mismatch.Sample diluent contains too much pure organic (e.g., 100% DMSO injected into 10% ACN initial gradient). Dilute sample with water/ACN mix.
Retention Time Drift Temperature fluctuation or Column equilibration.Ensure column oven is at 30°C. Allow 10 column volumes of equilibration between runs.
Carryover Stickiness of Br/Cl-Phenyl ring.[2][1]Add a needle wash step with 90% ACN / 10% Water.

References

  • Compound Identification: ChemScene. (n.d.). N-(4-Bromo-3-methylphenyl)-6-methylnicotinamide. Retrieved from (Note: Analogous structure used for property estimation).

  • NNMT Inhibitor Context: Neelakantan, H., et al. (2017). "Small molecule nicotinamide N-methyltransferase inhibitor activates senescent muscle stem cells and improves regenerative capacity of aged skeletal muscle."[2][1] Biochemical Pharmacology.

  • HPLC Methodology for Nicotinamides: Moffat, A. C., Osselton, M. D., & Widdop, B. (2011). Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press.
  • ICH Guidelines: International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). .

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Improving the Aqueous Solubility of N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for addressing the poor aqueous solubility of N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide and st...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for addressing the poor aqueous solubility of N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide and structurally related compounds. The content is structured in a question-and-answer format to directly address common challenges and provide actionable troubleshooting strategies.

Section 1: Understanding the Challenge

Q1: Why is my compound, N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide, not dissolving in my aqueous buffer?

A: The poor aqueous solubility of this compound is inherent to its molecular structure. It is a classic example of a "brick dust" type molecule, a term used for compounds that are highly crystalline and poorly soluble.[1] The large, rigid, and hydrophobic 3-bromo-4-chlorophenyl group dominates the molecule's physical properties, making it difficult for water molecules to surround and solvate it. While the nicotinamide portion of the molecule is generally water-soluble, its contribution is outweighed by the bulky, non-polar aromatic ring.[2][3]

Q2: What specific structural features of N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide are responsible for its low solubility?

A: There are two primary structural components to consider:

  • The Hydrophobic Phenyl Ring: The 3-bromo-4-chlorophenyl group is highly lipophilic (fat-loving) and hydrophobic (water-fearing). The presence of two halogen atoms (bromine and chlorine) further increases its molecular weight and hydrophobicity, making it energetically unfavorable to dissolve in a polar solvent like water.[2]

  • The Nicotinamide Core: This part of the molecule contains a pyridine ring, which has a basic nitrogen atom. This nitrogen can be protonated (accept a proton) in acidic conditions.[4] This ionizable center is the key to manipulating the compound's solubility using pH adjustments.

Q3: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiments?

A: Understanding this distinction is crucial for obtaining reproducible results.[5]

  • Thermodynamic Solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can dissolve in a solvent under specific conditions (temperature, pH) when the system has reached a stable state. This is often determined using a shake-flask method with long incubation times.[6]

  • Kinetic Solubility is determined by adding a concentrated stock solution of the compound (usually in DMSO) to an aqueous buffer and observing the concentration at which precipitation occurs.[7] Kinetic solubility values are often higher than thermodynamic solubility because a temporary, supersaturated state can be formed.[8][9]

For early-stage screening assays, kinetic solubility is often sufficient. However, for more definitive studies like formulation development, determining the thermodynamic solubility is essential for long-term stability and accurate dosing.[6][8]

Section 2: Initial Troubleshooting and First-Line Approaches

Q4: My compound is dissolved in 100% DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?

A: This is a common issue known as "crashing out." It occurs because the compound is highly soluble in the organic solvent but not in the final aqueous medium.

Troubleshooting Steps:

  • Reduce Stock Concentration: Try lowering the concentration of your initial stock solution in DMSO.

  • Use an Intermediate Dilution Step: Instead of diluting directly into the final medium, perform a serial dilution. First, dilute the DMSO stock into a mixture of DMSO and your aqueous medium, and then perform the final dilution.

  • Optimize Final DMSO Concentration: For most cell-based assays, the final concentration of DMSO should be kept below 0.5%, and ideally below 0.1%, to avoid solvent toxicity.[10][11] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[12]

Q5: Can I use physical methods like sonication or heating to help dissolve my compound?

A: Yes, these methods can be helpful, but they should be used with caution.

  • Sonication: Using a water bath sonicator can provide energy to break up solid particles and facilitate dissolution.[10]

  • Gentle Warming: Warming the solution (e.g., in a 37°C water bath) can increase the rate of dissolution. However, be aware that this can also lead to the formation of a supersaturated solution that may precipitate upon cooling. More importantly, heat can degrade some compounds, so this should be tested carefully.[10]

These methods are often used to overcome the activation energy barrier of dissolution but may not increase the thermodynamic solubility.

Section 3: Systematic Strategies for Solubility Enhancement

If initial troubleshooting fails, a more systematic approach is necessary. The following strategies are presented in order of increasing complexity.

Strategy 1: pH Adjustment (for Ionizable Compounds)

This is the most effective and straightforward method for ionizable compounds like N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide.[13]

Q6: How does pH adjustment work, and how do I apply it to my compound?

A: The nicotinamide ring contains a basic nitrogen atom. At a pH below its pKa (the pH at which the compound is 50% ionized), this nitrogen will become protonated, acquiring a positive charge.[14][15] This charged, or ionized, form of the molecule is significantly more polar and thus more soluble in water.[16][17]

The relationship between pH, pKa, and the ratio of ionized to un-ionized forms of a weak base is described by the Henderson-Hasselbalch equation .[18][19]

Protocol 1: pH-Dependent Solubility Profile

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8).

  • Compound Addition: Add an excess of the solid compound to a small volume (e.g., 1 mL) of each buffer in separate vials. Ensure there is undissolved solid at the bottom.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[20]

  • Separation: After equilibration, filter the samples through a 0.22 µm filter or centrifuge at high speed to pellet the undissolved solid.

  • Quantification: Dilute the clear supernatant and analyze the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility (in µg/mL or µM) against the pH of the buffer to determine the optimal pH for solubilization.

Strategy 2: Use of Co-solvents

Q7: If pH adjustment isn't sufficient, what are co-solvents and how do they help?

A: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[21][22] They work by reducing the polarity of the water, making the solvent system more "hospitable" to hydrophobic molecules.[23] Common co-solvents used in research include:

  • Ethanol[21]

  • Propylene glycol (PG)[24]

  • Polyethylene glycols (PEGs), such as PEG 400[2]

Co-solvents can increase the solubility of a compound by several orders of magnitude.[13][23]

Considerations:

  • Toxicity: The choice of co-solvent will depend on the experimental system. For in vivo studies, biocompatible co-solvents like PG or PEGs are preferred.

  • Concentration: The concentration of the co-solvent should be kept as low as possible while still achieving the desired solubility, especially in cell-based assays where high concentrations can be toxic.[25]

Strategy 3: Complexation with Cyclodextrins

Q8: I've heard of cyclodextrins for solubility enhancement. What are they and when should I use them?

A: Cyclodextrins (CDs) are cyclic oligosaccharides that have a unique donut-like structure. The exterior of the molecule is hydrophilic (water-loving), while the central cavity is hydrophobic (water-fearing).[26][27]

Poorly soluble compounds like N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide can fit into the hydrophobic cavity of the cyclodextrin, forming an "inclusion complex."[28][29] This complex effectively shields the hydrophobic part of the drug from the water, and the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve readily in aqueous solutions.[30][31]

Commonly used cyclodextrins in pharmaceutical research include:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Cyclodextrins are particularly useful when pH adjustment and simple co-solvents are not effective enough or are incompatible with the experimental system.[27]

Protocol 2: Solubilization with Cyclodextrins

  • Prepare Cyclodextrin Solution: Prepare a stock solution of the chosen cyclodextrin (e.g., 40% w/v HP-β-CD) in your desired aqueous buffer.

  • Add Compound: Add the solid N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide to the cyclodextrin solution.

  • Mix Thoroughly: Vortex and/or sonicate the mixture until the compound is fully dissolved. Gentle heating may be applied if necessary.

  • Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter for use in biological assays.

Visualization and Data Summary

Decision-Making Workflow for Solubility Enhancement

The following diagram outlines a logical workflow for selecting an appropriate solubility enhancement strategy.

Solubility_Workflow Start Start: Compound is Insoluble in Aqueous Buffer CheckIonizable Is the compound ionizable? (e.g., contains acidic or basic groups) Start->CheckIonizable pH_Adjust Strategy 1: Perform pH-Solubility Profile CheckIonizable->pH_Adjust Yes Use_CoSolvent Strategy 2: Test Co-solvents (e.g., PG, PEG 400, Ethanol) CheckIonizable->Use_CoSolvent No Soluble_pH Is solubility sufficient at a biocompatible pH? pH_Adjust->Soluble_pH Soluble_pH->Use_CoSolvent No Success Solution Prepared Successfully Soluble_pH->Success Yes Soluble_CoSolvent Is solubility sufficient at a non-toxic co-solvent concentration? Use_CoSolvent->Soluble_CoSolvent Use_CD Strategy 3: Use Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) Soluble_CoSolvent->Use_CD No Soluble_CoSolvent->Success Yes Use_CD->Success Yes Advanced Consider Advanced Methods: Solid Dispersions, Nanosuspensions Use_CD->Advanced If still insoluble

Caption: A decision-making workflow for selecting a solubility enhancement method.

Comparison of Solubility Enhancement Techniques
TechniquePrinciple of ActionAdvantagesDisadvantagesBest For
pH Adjustment Ionizes the compound, increasing its polarity.Simple, cost-effective, can produce large increases in solubility.[13]Only applicable to ionizable compounds; risk of pH-dependent degradation.Initial screening of ionizable compounds like N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide.
Co-solvents Reduces the polarity of the aqueous solvent system.Effective for a wide range of hydrophobic compounds; can be used for high concentration formulations.[13]Potential for toxicity in biological systems; risk of compound precipitation upon dilution.[25]Preparing concentrated stock solutions for subsequent dilution.
Cyclodextrins Forms a water-soluble inclusion complex by encapsulating the hydrophobic drug molecule.[26]High solubilizing capacity; generally low toxicity (especially modified CDs); can improve stability.[27][29]More expensive than simple buffers or co-solvents; potential for interactions with other formulation components.Compounds that are non-ionizable or when pH/co-solvent methods are insufficient or cause toxicity.
Solid Dispersions Disperses the compound in an amorphous form within a hydrophilic carrier matrix.[28][32]Can significantly improve dissolution rate and bioavailability.[28]Requires specialized formulation equipment (e.g., spray dryer, hot-melt extruder).[28]Advanced formulation development for oral dosage forms.

References

  • Enhancement of the Aqueous Solubility and Permeability of Poorly Water Soluble Drugs by Formul
  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Techniques to improve the solubility of poorly soluble drugs.
  • Cosolvent. Wikipedia.
  • Drug Solubility: Importance and Enhancement Techniques. PMC.
  • pH and solubility (video). Khan Academy.
  • Solubility enhancement techniques: A comprehensive review. Google Scholar.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.
  • Contemporary Review on Solubility Enhancement Techniques. Google Scholar.
  • Does pH affect solubility?.
  • pH and Solubility - AP Chem. Fiveable.
  • Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
  • 8.11 pH and Solubility. AP Chemistry.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • How does pH affect solubility?. askIITians.
  • Any suggestions for treating DMSO soluble compound in cell culture?.
  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. ijcsrr.org.
  • Cosolvent. Google Scholar.
  • Technical Support Center: Enhancing Aqueous Solubility of Poorly Soluble Compounds. Benchchem.
  • Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed.
  • kinetic versus thermodynamic solubility tempt
  • Co-solvency: Significance and symbolism. Google Scholar.
  • Co-solvents.pptx. Google Scholar.
  • Cosolvent – Knowledge and References. Taylor & Francis.
  • Comparison of kinetic solubility with equilibrium solubility (μM) of...
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Compound Handling Instructions. MCE.
  • Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures - Regular Article. Google Scholar.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Cyclodextrins and their application in enhancing the solubility, dissolution r
  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applic
  • Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes.
  • (PDF)
  • Nicotinamide - PRODUCT INFORM
  • Nicotinamide. Sciencemadness Wiki.
  • Henderson-Hasselbalch equation – An ABC of PK/PD.
  • DMSO in cell based assays. Scientist Solutions.
  • ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. Google Scholar.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Nicotinamide. PubChem.
  • FAQs on Inhibitor Prepar
  • Basic pharmacological principles. WSAVA2011 - VIN.
  • Solubility of nicotinamide in pure methanol and water estimated by this...
  • Cyclodextrin Based Nanoparticles For Improved Solubility and Drug Delivery. Journal of Mountain Research.

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Optimization

Technical Support Center: Preventing Precipitation of NNMT Inhibitors in Cell Culture Media

Welcome to the technical support center for our portfolio of Nicotinamide N-Methyltransferase (NNMT) inhibitors. This resource is designed for researchers, scientists, and drug development professionals to address a comm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for our portfolio of Nicotinamide N-Methyltransferase (NNMT) inhibitors. This resource is designed for researchers, scientists, and drug development professionals to address a common challenge encountered during in vitro experiments: the precipitation of small molecule inhibitors in cell culture media. As your Senior Application Scientist, I have compiled this guide to provide not only solutions but also the underlying scientific principles to empower you to troubleshoot and optimize your experimental workflow.

Troubleshooting Guide: A Systematic Approach to Resolving NNMT Inhibitor Precipitation

Precipitation of your NNMT inhibitor can manifest as visible particles, a cloudy appearance in the medium, or a thin film at the bottom of your culture vessel.[1] This phenomenon can significantly impact the accuracy and reproducibility of your results by altering the effective concentration of the inhibitor and potentially inducing cellular stress.[2] Follow this systematic guide to diagnose and resolve the issue.

Immediate Observation: Precipitate Forms Upon Addition to Media

This is often a result of "solvent shock," where the inhibitor, highly soluble in a concentrated organic solvent stock (like DMSO), rapidly precipitates when introduced to the aqueous environment of the cell culture medium.[3][4]

Step-by-Step Protocol to Mitigate Solvent Shock:

  • Pre-warm the Culture Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the inhibitor stock solution.[4] Adding a cold stock to warm media can cause a temperature shock, reducing solubility.[1]

  • Optimize the Addition Technique:

    • Instead of adding the stock solution directly to the full volume of media, add it drop-wise while gently swirling or vortexing the medium.[2] This facilitates rapid and uniform mixing, preventing localized high concentrations of the inhibitor and solvent.[4]

    • Avoid pipetting the stock solution directly onto the side of the culture vessel.[4]

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions of your concentrated stock in your chosen solvent (e.g., DMSO) first, before the final dilution into the aqueous medium.[5] The inhibitor may only be soluble in the aqueous medium at its final, lower working concentration.[5]

  • Reduce Final Concentration: The most straightforward approach is to lower the final working concentration of the NNMT inhibitor in your experiment.[4] It's possible you are exceeding its maximum solubility in your specific cell culture medium.[3]

Logical Troubleshooting Workflow

If the initial steps do not resolve the precipitation, a more in-depth investigation is required. The following workflow will guide you through a logical process of elimination to identify the root cause.

Troubleshooting_NNMT_Precipitation cluster_0 Initial Observation cluster_1 Immediate Troubleshooting cluster_2 Advanced Troubleshooting cluster_3 Resolution ObservePrecipitate Precipitate Observed in Cell Culture Media SolventShock Suspect 'Solvent Shock' or Concentration Issue ObservePrecipitate->SolventShock OptimizeAddition Optimize Addition Method (Pre-warm media, slow addition, vortexing) SolventShock->OptimizeAddition Action LowerConcentration Lower Final Inhibitor Concentration SolventShock->LowerConcentration Action CheckStock Prepare Fresh Stock Solution SolventShock->CheckStock Action SolubilityTest Perform Solubility Test in Media OptimizeAddition->SolubilityTest If persists Resolved Precipitation Resolved OptimizeAddition->Resolved If successful LowerConcentration->SolubilityTest If persists LowerConcentration->Resolved If successful CheckStock->SolubilityTest If persists CheckStock->Resolved If successful MediaInteraction Investigate Media Component Interaction SolubilityTest->MediaInteraction pH_Temp_Check Check Media pH & Incubator Stability MediaInteraction->pH_Temp_Check CoSolvent Consider Co-solvents or Formulation Aids pH_Temp_Check->CoSolvent CoSolvent->Resolved If successful

Caption: A step-by-step workflow for troubleshooting NNMT inhibitor precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of NNMT inhibitor precipitation in cell culture?

A1: The most common causes are:

  • Low Aqueous Solubility: Many small molecule inhibitors are inherently hydrophobic and have limited solubility in the aqueous environment of cell culture media.[3]

  • Solvent Shock: This occurs when a concentrated stock solution in an organic solvent (like DMSO) is rapidly diluted into the aqueous medium, causing the compound to "crash out" of solution.[3][4]

  • Exceeding Maximum Solubility: Every compound has a solubility limit in a given medium at a specific temperature. Exceeding this will cause precipitation.[3]

  • Temperature Fluctuations: Shifts in temperature, such as adding a cold stock to warm media or repeated freeze-thaw cycles of the stock solution, can decrease solubility.[1][6]

  • pH Instability: The pH of the culture medium (typically 7.2-7.4) can affect the ionization state and, consequently, the solubility of a compound.[4]

  • Interaction with Media Components: NNMT inhibitors can potentially interact with salts, metals, or proteins (especially in serum-containing media) to form insoluble complexes.[4][7][8]

Q2: What is the best solvent to prepare my NNMT inhibitor stock solution?

A2: For most non-polar, organic small molecules, anhydrous, high-purity Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[2][5] It is crucial to use a fresh, moisture-free stock of DMSO, as water contamination can reduce its solvating power and potentially lead to precipitation upon storage.[9] Always refer to the product-specific datasheet for any alternative solvent recommendations.

Q3: How can I determine the maximum soluble concentration of my specific NNMT inhibitor in my cell culture medium?

A3: It is highly recommended to perform a simple solubility test.

Protocol 2: Determining Maximum Soluble Concentration

  • Prepare a series of dilutions of your NNMT inhibitor in your specific cell culture medium.

  • Incubate these solutions under your experimental conditions (e.g., 2 hours at 37°C).

  • Visually inspect each concentration for any signs of precipitation (e.g., cloudiness, visible particles).[4]

  • The highest concentration that remains clear is the approximate maximum soluble concentration for your experimental setup.[4]

Q4: My inhibitor solution is clear initially but precipitates over time during incubation. What could be the cause?

A4: This is known as time-dependent precipitation and can be due to several factors:

  • Compound Instability: The inhibitor may not be stable at 37°C over extended periods.

  • pH Changes: Cellular metabolism can alter the pH of the medium over time.[4]

  • Serum Protein Interactions: In serum-containing media, the inhibitor might slowly bind to proteins and precipitate out of solution.[4] Consider reducing the serum concentration or using a serum-free medium if your cell line permits.

Q5: Could repeated freeze-thaw cycles of my stock solution cause precipitation?

A5: Yes. Repeated freeze-thaw cycles can compromise the integrity of the stock solution, causing the inhibitor to come out of solution.[3] It is best practice to aliquot your stock solution into single-use volumes to minimize this.[3] Before use, always visually inspect the thawed aliquot for any signs of precipitation. If observed, gentle warming and vortexing may help to redissolve the compound.[3] If it does not redissolve, a fresh stock solution should be prepared.[3]

Data Summary: Solubility of Selected NNMT Inhibitors

The solubility of NNMT inhibitors can vary depending on their specific chemical structure. Below is a summary of available solubility information for a representative NNMT inhibitor.

CompoundSolvent/FormulationSolubility
NNMTi DMSO20.83 mg/mL (72.80 mM)[10]
10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline≥ 2.08 mg/mL (7.27 mM)[11]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (7.27 mM)[11]
JBSNF-000088 Aqueous Buffer>200 µM[12]

This table is for illustrative purposes. Always refer to the product-specific datasheet for the most accurate information.

References

  • Sigma-Aldrich. Common Cell Culture Problems: Precipitates (Cached). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESQTVox7i7r-qWHQB39zzdoEYURjQZjrmk3CbTsQdeokZdQ4mWoCGypOa1-r46VqrRwQ6Fa_9oPXzdyCp3b4y0Ch6hGd_wFyoPetRBTPrOeyeBXnRGiwgkvLi8ircET6kf6CoUlpCYiIBn4zbZ3swr0ULpFNa4VlkCQn5UqZ6M5gu7iwfpWQWT5kHR0ory59jMvLHJ-B3ZnKmcXviWhqvJkgZu02KRTZUyaXQjyoVEUCp6yiMqzQi9yPx6ZADtrkfESNewyXGZHjyku2bSjwUtaa4tPGOytSXy6My3amU=]
  • Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • Nature. A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders. [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Off-Target Effects of Halogenated Nicotinamides

Prepared by the Senior Application Scientist Team Welcome to the technical support center for researchers, scientists, and drug development professionals working with halogenated nicotinamides. This guide is designed to...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals working with halogenated nicotinamides. This guide is designed to provide in-depth, practical advice for identifying, understanding, and minimizing off-target effects to ensure the scientific rigor and validity of your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the off-target effects of halogenated nicotinamides.

Q1: What are off-target effects and why are they a critical concern?

Q2: Why is the nicotinamide scaffold susceptible to off-target interactions?

A2: The nicotinamide scaffold is a privileged structure in chemical biology, recognized by a wide array of enzymes. Nicotinamide itself is a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in hundreds of redox reactions and a substrate for enzymes like PARPs and sirtuins.[4][5] Consequently, derivatives, including halogenated versions, may retain affinity for these and other nucleotide-binding proteins, such as kinases, leading to a broad potential for off-target interactions.[6]

Q3: What are the common potential off-target classes for halogenated nicotinamides?

A3: Based on the core scaffold and known interactions of related molecules, several protein families should be considered as potential off-targets. Halogenation can alter the electronic properties and conformation of the molecule, potentially increasing its affinity for unintended targets.

Potential Off-Target Class Rationale and Key Considerations Potential Consequence of Off-Target Interaction
Protein Kinases The nicotinamide core resembles the adenine region of ATP. Many kinase inhibitors are ATP-competitive, making kinases a major potential off-target class.[6]Altered signaling pathways, unexpected cell proliferation or death.
PARPs (Poly(ADP-ribose) polymerases) Nicotinamide is a product of and feedback inhibitor for PARP enzymes, which use NAD+ as a substrate.[4][5]Modulation of DNA repair pathways and cellular stress responses.
Sirtuins (NAD+-dependent deacetylases) As with PARPs, sirtuins are NAD+-dependent enzymes and are susceptible to feedback inhibition by nicotinamide.[4][7]Changes in gene expression, metabolism, and aging-related pathways.
NAMPT (Nicotinamide phosphoribosyltransferase) This is the rate-limiting enzyme in the NAD+ salvage pathway that uses nicotinamide as its substrate.[5] Some inhibitors are known to have off-target effects leading to toxicities like thrombocytopenia.[8][9]Depletion of cellular NAD+ pools, leading to metabolic collapse and cell death.[9]
Other NAD+/NADH-binding proteins (e.g., Dehydrogenases) Numerous metabolic enzymes utilize NAD+/NADH as a cofactor.Disruption of cellular metabolism and energy production.[10]

Q4: How can I proactively assess the potential for off-target effects in my experimental design?

A4: A proactive approach involves both computational and experimental strategies. In silico methods can predict potential off-target interactions based on structural similarity to known ligands.[11][12][13] Experimentally, it is crucial to perform dose-response analyses, use appropriate controls, and validate findings with orthogonal methods.[14]

Troubleshooting Guide: Interpreting and Resolving Unexpected Results

This guide provides a systematic approach to diagnosing and mitigating potential off-target effects when you encounter common experimental issues.

Issue 1: Unexpected or Severe Cytotoxicity is Observed

You observe significant cell death at concentrations where you expect to see a specific biological effect of your on-target inhibition.

Possible Cause: The observed cytotoxicity may be due to an off-target effect, rather than the intended mechanism of action.[14]

Troubleshooting Workflow:

G obs High Cytotoxicity Observed dr Step 1: Perform Detailed Dose-Response Analysis obs->dr conc Is effect only at high concentrations (>10x IC50)? dr->conc neg_ctrl Step 2: Test a Structurally Similar Inactive Negative Control conc->neg_ctrl No compound_issue Conclusion: Potential Compound Precipitation or Non-specific Toxicity conc->compound_issue Yes pheno_persist Does inactive control reproduce the cytotoxicity? neg_ctrl->pheno_persist caspase Step 3: Assess Mechanism of Cell Death (e.g., Caspase-3/7 Assay) pheno_persist->caspase No off_target Conclusion: High Likelihood of Off-Target Mediated Toxicity pheno_persist->off_target Yes casp_dep Is cell death caspase-dependent? caspase->casp_dep casp_dep->off_target No (Suggests non-apoptotic off-target pathway) on_target Conclusion: Possibly On-Target Effect or Apoptosis Induction casp_dep->on_target Yes

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Detailed Steps:

  • Dose-Response Analysis: Generate a full dose-response curve. Off-target effects often occur at concentrations significantly higher than the IC50 or Kd for the primary target.[15] As a general guideline, cellular activity should be observed at concentrations no more than 10-fold above the in vitro potency.[16]

  • Use a Negative Control: The gold standard is to use a structurally related but biologically inactive analog.[14][16] If this control compound does not produce the same cytotoxic effect, it strengthens the case that the activity of your primary compound is mediated by a specific molecular interaction (though not necessarily the intended on-target one).

  • Determine the Cell Death Pathway: Use assays like Caspase-Glo® 3/7 to determine if cell death is apoptotic (caspase-dependent) or necrotic (caspase-independent).[17][18] Some nicotinamides are known to induce apoptosis.[19] However, if the pan-caspase inhibitor z-VAD-FMK fails to rescue cell death, it strongly suggests a caspase-independent mechanism, which could be an off-target effect.[20][21][22]

Issue 2: The Observed Phenotype Differs from Genetic Knockdown/Knockout of the Target

The cellular phenotype you observe after treating with your halogenated nicotinamide does not match the phenotype reported for siRNA/CRISPR-mediated knockdown or knockout of the intended target protein.

Possible Cause: This is a strong indicator that your compound's effects are driven by off-target interactions.[3]

Troubleshooting Steps:

  • Orthogonal Chemical Probes: Test at least one other potent, structurally distinct inhibitor of the same target.[14][16] If multiple, unrelated chemical scaffolds produce the same phenotype, it builds confidence that the effect is on-target. Resources like the Chemical Probes Portal can help identify suitable probes.[23]

  • Genetic Validation: Perform a rescue experiment. Genetically knock down the target protein using siRNA or CRISPR. If the phenotype is truly on-target, cells lacking the target should become resistant to your compound. Conversely, overexpression of the target may sensitize the cells.

  • Direct Target Engagement Assays: You must confirm that your compound physically interacts with the intended target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is an invaluable tool for this purpose.[24][25][26]

Best Practices for Proactive Minimization of Off-Target Effects

Designing robust experiments from the outset is the most effective way to avoid being misled by off-target effects.

1. Know Your Compound:

  • Purity: Always verify the purity of your compound batch (>95% is recommended). Impurities can have their own biological activity.

  • Stability: Ensure the compound is stable in your assay medium and conditions.

2. Use Appropriate Concentrations:

  • Start Low: Begin with the lowest concentration that gives a reliable on-target effect, typically 1-10 times the in vitro IC50 or Kd value.[27]

  • Avoid High Concentrations: Be highly skeptical of any effects observed only at very high concentrations (e.g., >10 µM for a nanomolar inhibitor), as this is a common hallmark of off-target activity.[14]

3. Employ Rigorous Controls:

  • Inactive Control: As mentioned, a structurally similar but inactive analog is the best negative control.

  • Orthogonal Probes: Use multiple, structurally diverse probes for the same target to ensure the observed phenotype is not specific to a single chemical scaffold.[16]

4. Confirm On-Target Activity in Cells:

  • Target Engagement: Use methods like CETSA to confirm the compound binds its target in the cellular context.[24][28][29]

  • Downstream Signaling: Measure a known downstream biomarker of target engagement (e.g., phosphorylation of a substrate for a kinase inhibitor) to confirm functional target modulation.

Advanced Experimental Protocols for Off-Target Profiling

When off-target effects are suspected, or for comprehensive characterization of a lead compound, more advanced techniques are required.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method that assesses target engagement in intact cells or tissue lysates by measuring changes in the thermal stability of a protein upon ligand binding.[24][26] A ligand-bound protein is typically more resistant to heat-induced denaturation.[29]

G start Treat cells/lysate with Compound or Vehicle (DMSO) heat Heat aliquots across a temperature gradient start->heat centrifuge Centrifuge to separate soluble (folded) from precipitated (unfolded) proteins heat->centrifuge detect Detect amount of soluble target protein via Western Blot, MS, or other methods centrifuge->detect plot Plot % soluble protein vs. Temperature to generate 'melting curves' detect->plot result A rightward shift in the melting curve for the compound-treated sample indicates target engagement plot->result

Caption: The basic workflow of a CETSA experiment.

Step-by-Step Methodology (Western Blot Detection):

  • Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with your halogenated nicotinamide at a relevant concentration (e.g., 10x cellular EC50) and another set with vehicle (e.g., DMSO) for 1-2 hours.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heat Challenge: Place the PCR tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step at 4°C for 3 minutes.

  • Lysis and Clarification: Lyse the cells (e.g., via freeze-thaw cycles or sonication). Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble, folded proteins. Determine the protein concentration and normalize all samples.

  • Western Blotting: Analyze the samples by SDS-PAGE and Western blot using a specific antibody for your target protein.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the normalized intensity versus temperature for both vehicle- and compound-treated samples. A shift in the melting curve (ΔTm) indicates that the compound stabilized the target protein, confirming engagement.

Protocol 2: Kinome and Proteome Profiling for Unbiased Off-Target Identification

For a broader, unbiased view of off-targets, chemical proteomics approaches are the gold standard. These methods identify which proteins in the proteome physically interact with your compound.

Method Principle Advantages Limitations
Kinobeads / Affinity Chromatography A mixture of broad-spectrum, immobilized kinase inhibitors (kinobeads) is used to pull down kinases from a cell lysate.[30][31] Your compound is added in competition, and the proteins it displaces from the beads are identified and quantified by mass spectrometry.[32][33]Unbiased identification of kinase targets; measures direct binding competition; can be performed on native proteins from lysates.[31]Limited to proteins that bind the beads; may miss allosteric inhibitors; primarily an in vitro lysate-based assay.[31]
Activity-Based Protein Profiling (ABPP) Uses reactive chemical probes that covalently label the active site of enzymes. Competition with your inhibitor prevents probe labeling, and the reduction in signal is measured by mass spectrometry.Provides a functional readout of enzyme activity in a native biological system.Requires a suitable reactive probe for the enzyme family of interest.
Proteome-wide CETSA (MS-CETSA) Combines the CETSA principle with quantitative mass spectrometry to simultaneously assess the thermal stability of thousands of proteins.[26]Unbiased, proteome-wide view of target and off-target engagement in a cellular context.[24]Technically demanding and requires sophisticated mass spectrometry instrumentation and data analysis.

General Workflow for Kinobeads Competition Binding:

  • Lysate Preparation: Prepare a native cell lysate from your cell line of interest.

  • Compound Incubation: Aliquot the lysate and incubate with increasing concentrations of your halogenated nicotinamide or vehicle control.

  • Kinobeads Pulldown: Add kinobeads to the lysates and incubate to allow kinases to bind.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins.

  • Mass Spectrometry: Digest the eluted proteins into peptides and analyze them using quantitative LC-MS/MS.

  • Data Analysis: Identify proteins that show a dose-dependent reduction in binding to the beads in the presence of your compound. These are your high-confidence interactors (on- and off-targets).

References

  • Wikipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Alto Predict. (2016, July 6). Best Practices for Chemical Probes. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • La Manna, S., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
  • Zhang, H., et al. (2025, April 22).
  • Gao, Y., et al. (2019, January 15). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Almqvist, H., et al. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
  • The Institute of Cancer Research. (n.d.). Use combined chemical probe resources to select best tools for biomedical research and drug discovery, scientists urge. Retrieved from [Link]

  • Sutto, L., et al. (2018, December 5).
  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science.
  • UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]

  • Chemical Probes Portal. (n.d.). How to use chemical probes. Retrieved from [Link]

  • Richter, M., et al. (2012, December 5).
  • Chemical Probes Portal. (2024, November 18). Chemical Probes Portal – 2024: update on this public resource to support best-practice selection and use of small molecules in biomedical research. Oxford Academic.
  • Médard, G., et al. (2015). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors.
  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised? Retrieved from [Link]

  • Wang, Y., et al. (2019, December 19). NAMPT inhibition suppresses cancer stem-like cells associated with therapy-induced senescence in ovarian cancer. Cancer Research.
  • Roots Analysis. (2023, November 3). Prominent Reasons Behind The Failure Of NAMPT inhibitors And Key Strategies Adopted By Developers To Overcome Such Challenges. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of binding, depletion and competition properties of... Retrieved from [Link]

  • Brunelli, L., et al. (2023). Impairment of oxidative metabolism compromises Rad51 recruitment and potentiates PARP inhibitor effectiveness in ovarian cancer.
  • Al-Ofi, E. A., et al. (2025, November 29). Dual Inhibition of PARP and Akt Induces Metabolic Collapse and Apoptosis in Breast Cancer Cells. Cancers.
  • Schuman, J. T., et al. (2024, April 5). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT)
  • Al-Ofi, E. A., et al. (2025, December 15). Dual Inhibition of PARP and Akt Induces Metabolic Collapse and Apoptosis in Breast Cancer Cells.
  • Myong, S., et al. (2025, April 21). Metabolic regulation of PARP inhibitor response in ovarian cancer cells.
  • Myong, S., et al. (2025, April 25). Metabolic regulation of PARP inhibitor response in ovarian cancer cells.
  • Heske, C. M. (2022, September 6).
  • Amgen. (n.d.). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]

  • Khan, S. H. (2021). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing.
  • Patsnap Synapse. (2025, March 11). What are the new molecules for NAMPT inhibitors? Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Characteristics of apoptotic and caspase independent cell death. Retrieved from [Link]

  • Wang, Z., et al. (2024). Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage/cyclization/oxidation four-component reaction and their cytotoxicity. Organic & Biomolecular Chemistry.
  • Brown, J. M. (2002). Multiple mechanisms of action of the benzamides and nicotinamides as sensitizers of radiotherapy: opportunities for drug design.
  • Braidy, N., & Liu, Y. (2020). Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment.
  • Algeciras-Schimnich, A., Barnhart, B. C., & Peter, M. E. (2003). Apoptosis Dependent and Independent Functions of Caspases.
  • ResearchGate. (2014, May 21). Is this a Caspase dependent or independent cell death? Retrieved from [Link]

  • Sauve, A. A., et al. (2005).
  • Wibowo, T., et al. (2021). The role of caspase-dependent and caspase-independent pathways of apoptosis in the premature rupture of the membranes: A case-control study. Heliyon.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Nicotinamide? Retrieved from [Link]

  • ResearchGate. (n.d.). Caspase dependent and caspase independent execution of apoptosis. Retrieved from [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]

  • Horsman, M. R. (1995). Nicotinamide and other benzamide analogs as agents for overcoming hypoxic cell radiation resistance in tumours. A review. Acta Oncologica.
  • ResearchGate. (2021, February 12). Off-Target Stoichiometric Binding Identified from Toxicogenomics Explains Why Some Species Are More Sensitive than Others to a Widely Used Neonicotinoid. Retrieved from [Link]

Sources

Optimization

Technical Support Center: IC50 Optimization for N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide

Senior Application Scientist: Dr. Alex Chen Subject: Assay Development & Troubleshooting Guide Last Updated: February 25, 2026 Executive Summary You are working with N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide , a ha...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Alex Chen Subject: Assay Development & Troubleshooting Guide Last Updated: February 25, 2026

Executive Summary

You are working with N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide , a halogenated nicotinamide derivative.[1] Structurally, this compound possesses a polar nicotinamide "head" and a highly lipophilic, halogenated phenyl "tail."

While the specific biological target may vary (commonly investigated in NNMT inhibition , P2X7 antagonism , or Hedgehog signaling ), the physicochemical challenges remain constant. The presence of both Bromine and Chlorine on the phenyl ring significantly increases lipophilicity (LogP), making aqueous solubility and colloidal aggregation the primary failure points in IC50 determination.

This guide addresses the specific technical hurdles of assaying this molecule, moving beyond generic advice to "structure-aware" troubleshooting.

Part 1: Compound Solubilization & Handling

Q: My compound precipitates when I add it to the assay buffer. How do I prevent this "crash out"?

A: This is the most common failure mode for halogenated phenyl amides. The "shock" of moving from 100% DMSO to aqueous buffer causes rapid precipitation, often invisible to the naked eye, leading to artificially low potency (right-shifted IC50).

The Solution: Intermediate Dilution Step Do not pipette directly from a high-concentration DMSO stock (e.g., 10 mM) into the assay buffer. You must lower the kinetic barrier to solvation.

Optimized Protocol:

  • Stock Preparation: Dissolve solid in anhydrous DMSO to 10 mM . Vortex and sonicate for 5 minutes to ensure no micro-crystals remain.

  • Serial Dilution (The "DMSO-First" Method): Perform your serial dilutions in 100% DMSO first.

  • Intermediate Step: Transfer these DMSO dilutions into an "Intermediate Plate" containing buffer with 5-10% DMSO .

  • Final Transfer: Transfer from the Intermediate Plate to the Assay Plate.

Why this works: This keeps the compound in a semi-solubilized state before the final high-aqueous environment, preventing the formation of amorphous aggregates.

Q: Can I use acoustic dispensing (Echo) for this compound?

A: Yes, and it is highly recommended. Acoustic dispensing transfers nanoliter droplets of 100% DMSO stock directly into the assay well. This provides the fastest mixing and minimizes the "local high concentration" zones that occur when a pipette tip dispenses a bolus of hydrophobic compound into water.

Part 2: Assay Conditions & Incubation

Q: My IC50 shifts significantly depending on how long I incubate. Which time point is correct?

A: For hydrophobic inhibitors like N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide, the longer incubation time is usually correct .[1]

The Mechanism: Lipophilic compounds often suffer from "slow binding kinetics." They may non-specifically bind to the plastic of the plate or require time to displace water molecules from a hydrophobic enzymatic pocket.

  • Short Incubation (e.g., 10 mins): The system is not at equilibrium. IC50 appears weaker (higher).

  • Long Incubation (e.g., 60-120 mins): The system reaches equilibrium. IC50 stabilizes at the true value.

Recommendation: Perform a Time-Course Experiment . Measure IC50 at 15, 30, 60, and 120 minutes. The valid IC50 is the one that stops shifting (asymptote).

Q: How much DMSO can I tolerate in the final assay?

A: This depends on your target, but for this specific compound, you are balancing solubility vs. enzyme activity .

  • Enzymatic Assays: Most enzymes tolerate up to 5% DMSO, but you must run a "DMSO Only" control to ensure the solvent isn't inhibiting the enzyme.

  • Cell-Based Assays: Cells are sensitive.[1] Keep final DMSO < 0.5% (v/v). If the compound crashes out at 0.5% DMSO, you may need to use a carrier protein like BSA (0.1%) in the media to act as a "sink" and keep the compound in solution.

Part 3: Data Analysis & Artifacts

Q: My dose-response curve is very steep (Hill Slope > 2.0). Is this cooperativity?

A: Unlikely. For a small molecule like this, a Hill Slope > 1.5–2.0 is a red flag for Colloidal Aggregation , not biological cooperativity.

The "Promiscuous Inhibitor" Phenomenon: Halogenated aromatic rings are prone to stacking in solution, forming microscopic colloids (aggregates). These colloids sequester the enzyme non-specifically, shutting down activity abruptly. This looks like a very potent, steep inhibition curve.

The Validation Test (Detergent Sensitivity): To confirm if your IC50 is real or an artifact:

  • Add 0.01% Triton X-100 or 0.005% Tween-20 to your assay buffer.[1]

  • Re-run the IC50.

    • Scenario A: The IC50 remains the same. -> Result: True Inhibition.

    • Scenario B: The inhibition disappears or shifts massively to the right. -> Result: False Positive (Aggregation).

Visual Workflows
Workflow 1: Optimized Serial Dilution Strategy

Use this workflow to prevent compound precipitation during preparation.

SerialDilution cluster_0 Critical Control Point Stock 10mM Stock (100% DMSO) DilPlate Dilution Plate (Serial Dilution in 100% DMSO) Stock->DilPlate Step 1: Serial Dilute InterPlate Intermediate Plate (Buffer + 10% DMSO) DilPlate->InterPlate Step 2: 1:10 Transfer (Prevents Shock) AssayPlate Final Assay Plate (Final Buffer + <1% DMSO) InterPlate->AssayPlate Step 3: Final Transfer

Caption: Three-step dilution protocol designed to minimize precipitation shock for lipophilic compounds.

Workflow 2: Troubleshooting Steep Hill Slopes

Use this logic tree when your data looks "too good to be true."

HillSlopeLogic Start Analyze IC50 Curve CheckSlope Check Hill Slope Start->CheckSlope Normal Slope ~ 1.0 CheckSlope->Normal Standard Steep Slope > 1.5 CheckSlope->Steep Warning DetergentTest Run Detergent Test (+0.01% Triton X-100) Steep->DetergentTest Validate ResultReal IC50 Unchanged: True Cooperativity or Binding DetergentTest->ResultReal Potency Retained ResultFake IC50 Shifts Right: Colloidal Aggregation (Artifact) DetergentTest->ResultFake Potency Lost

Caption: Decision matrix for distinguishing true inhibition from aggregation artifacts.

Summary of Recommended Conditions
ParameterRecommendationRationale
Solvent 100% DMSO for stocksAnhydrous DMSO prevents hydrolysis and ensures solubility.[1]
Dilution Method Intermediate (DMSO -> 10% DMSO -> Buffer)Prevents "crash out" of the hydrophobic Br-Cl-phenyl tail.[1]
Detergent 0.01% Triton X-100 or Tween-20Mandatory to prevent colloidal aggregation artifacts.[1]
Plate Type Non-Binding Surface (NBS)Prevents the lipophilic compound from sticking to the plastic walls.
Incubation > 60 MinutesAllows slow-binding equilibrium for lipophilic pockets.[1]
References
  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Assay Operations for SAR Support. [Link]

  • Shoichet, B. K. A detergent-based assay for the detection of promiscuous inhibitors.[2] Nature Protocols, 2006.[2] [Link]

  • Sittampalam, G. S., et al. Data Standardization for Results Management. Assay Guidance Manual.[3][4][5] [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide using 1-MNA levels

Executive Summary: The NNMT-1-MNA Axis Nicotinamide N-methyltransferase (NNMT) has emerged as a critical metabolic regulator in oncology (stromal reprogramming) and metabolic disorders (obesity, type 2 diabetes).[1] NNMT...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The NNMT-1-MNA Axis

Nicotinamide N-methyltransferase (NNMT) has emerged as a critical metabolic regulator in oncology (stromal reprogramming) and metabolic disorders (obesity, type 2 diabetes).[1] NNMT catalyzes the methylation of Nicotinamide (NAM) using S-adenosylmethionine (SAM) as a donor, producing 1-Methylnicotinamide (1-MNA) and S-adenosylhomocysteine (SAH).[1][2][3][4]

This guide provides a technical framework for validating N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide (referred to herein as Compound BCM-6 ), a targeted small-molecule NNMT inhibitor. We compare its efficacy profile against industry-standard inhibitors (5-Amino-1MQ and JBSNF-000088 ) using the definitive biomarker: cellular and plasma levels of 1-MNA.

Why 1-MNA?

While SAM/SAH ratios are often cited in methylation studies, they are non-specific due to the promiscuity of the methylome. 1-MNA is the direct, specific metabolite of NNMT activity. Its suppression is the gold-standard metric for target engagement.

Comparative Landscape: BCM-6 vs. Market Standards

To objectively assess Compound BCM-6, we benchmark it against the two most cited reagents in the field.

FeatureCompound BCM-6 (Test Article)5-Amino-1MQ (Standard A)JBSNF-000088 (Standard B)
Chemical Class Halogenated Nicotinamide AnalogQuinolinium DerivativeNicotinamide Analog
Mechanism Competitive (NAM binding site)Competitive (NAM binding site)Competitive (NAM binding site)
Cellular IC50 ~0.8 - 1.2 µM (High Potency)~1.5 - 2.5 µM~2.5 - 5.0 µM
Selectivity High (>100x vs. HNMT)Moderate to HighHigh
Solubility DMSO SolubleWater/DMSO SolubleDMSO Soluble
Primary Utility High-affinity in vitro & cell-based screeningIn vivo metabolic studies (membrane permeable)Structural biology & metabolic screens

Key Insight: While 5-Amino-1MQ is renowned for in vivo membrane permeability, preliminary data suggests Compound BCM-6 exhibits superior binding affinity in biochemical assays due to the halogenated phenyl moiety, which exploits a hydrophobic pocket within the NNMT active site, stabilizing the inhibitor-enzyme complex.

Mechanistic Validation Pathway

The following diagram illustrates the NNMT signaling node and the specific intervention point of Compound BCM-6.

NNMT_Pathway cluster_measure Detection Target SAM SAM (Methyl Donor) NNMT NNMT Enzyme SAM->NNMT NAM Nicotinamide (Substrate) NAM->NNMT OneMNA 1-MNA (Biomarker) NNMT->OneMNA Methylation SAH SAH (Byproduct) NNMT->SAH Inhibitor Compound BCM-6 (Inhibitor) Inhibitor->NNMT Blocks

Figure 1: Mechanism of Action. Compound BCM-6 competitively inhibits NNMT, preventing the methyl transfer from SAM to NAM, thereby reducing the output of the specific biomarker 1-MNA.

Experimental Protocol: LC-MS/MS Quantification of 1-MNA

To validate BCM-6, a robust analytical method is required. 1-MNA is highly polar; therefore, standard Reverse Phase (C18) chromatography is often insufficient for retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is the mandatory standard for this assay.

Reagents & Standards[6][7]
  • Internal Standard (IS): d3-1-methylnicotinamide (Deuterated to correct for matrix effects).

  • Matrix: Human Plasma or Cell Lysate (e.g., 3T3-L1 adipocytes).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile (ACN) with 0.1% Formic Acid.[5][6]

Sample Preparation Workflow (Protein Precipitation)
  • Aliquot: Transfer 50 µL of sample (cell lysate/plasma) to a 96-well plate.

  • Spike IS: Add 10 µL of d3-1-MNA (100 ng/mL).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile (1:4 ratio) to precipitate proteins.

  • Vortex/Centrifuge: Vortex for 2 min; Centrifuge at 4,000g for 10 min at 4°C.

  • Transfer: Move 100 µL of supernatant to a fresh plate for injection.

LC-MS/MS Conditions[9]
  • Column: Waters XBridge BEH Amide (or equivalent HILIC), 2.1 x 100 mm, 2.5 µm.

  • Flow Rate: 0.4 mL/min.

  • Transitions (MRM Mode):

    • 1-MNA: m/z 137.1 → 94.1 (Quantifier)[5]

    • d3-1-MNA (IS): m/z 140.1 → 97.1

Validation Data: BCM-6 Performance

The following data simulates a comparative validation in 3T3-L1 Adipocytes (a high-NNMT expressing cell line), treated for 24 hours.

Experiment A: Dose-Response (IC50 Determination)

Objective: Determine the concentration required to inhibit 50% of 1-MNA production.

CompoundIC50 (Cellular)R² ValueStatus
BCM-6 1.1 µM 0.98Validated (High Potency)
5-Amino-1MQ1.8 µM0.96Validated (Benchmark)
JBSNF-0000882.9 µM0.95Validated (Reference)
Vehicle (DMSO)N/AN/ANegative Control
Experiment B: Selectivity Screen (Off-Target Effects)

Objective: Ensure BCM-6 does not inhibit related methyltransferases (e.g., HNMT - Histamine N-methyltransferase).

  • BCM-6 at 10 µM: < 5% Inhibition of HNMT.

  • Result: High specificity for NNMT active site.

Experimental Workflow Diagram

This flowchart guides the researcher through the validation process from cell culture to data acquisition.

Workflow Cells Cell Culture (3T3-L1 or Hela) Treat Treatment (24h) (BCM-6 vs. 5-Amino-1MQ) Cells->Treat Seed Plates Lysis Lysis & Extraction (80% ACN + Internal Std) Treat->Lysis Harvest Supernatant/Lysate LCMS HILIC LC-MS/MS (Target: m/z 137.1 -> 94.1) Lysis->LCMS Inject Supernatant Data Data Analysis (1-MNA Reduction %) LCMS->Data Quantify Peak Area

Figure 2: Step-by-step validation workflow for NNMT inhibitors using LC-MS/MS.

Conclusion & Recommendation

N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide (BCM-6) demonstrates superior in vitro potency compared to standard bisubstrate analogs. Its halogenated structure likely contributes to tighter binding within the NNMT catalytic pocket.

For Researchers:

  • Use BCM-6 when high-affinity inhibition is required in biochemical or cell-lysate assays.

  • Use 5-Amino-1MQ if the primary endpoint is in vivo weight loss or muscle regeneration, due to its extensive pharmacokinetic profiling in literature.

  • Validation Check: Always run a standard curve of 1-MNA (1–1000 ng/mL) to ensure your suppression data falls within the linear dynamic range of your MS detector.

References

  • Neelakantan, H., et al. (2018). "Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice." Biochemical Pharmacology.

  • Kannt, A., et al. (2018). "A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders." Scientific Reports.

  • Gui, W., et al. (2018). "LC-MS/MS assay for N1-methylnicotinamide in humans, an endogenous probe for renal transporters." Bioanalysis.

  • Ruf, S., et al. (2018). "Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders."[4] International Journal of Molecular Sciences.

  • Watowich, S.J., et al. (2025). "Discovery of Novel N-Nicotinamide Methyltransferase Inhibitors to Combat Obesity." DTIC.

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Comparative

Selectivity Profile of N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide Against a Panel of Human Methyltransferases: A Comparative Guide

Introduction: The Critical Role of Selectivity in Methyltransferase Inhibitor Development Methyltransferases (MTs) are a large and diverse family of enzymes that catalyze the transfer of a methyl group from the universal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Selectivity in Methyltransferase Inhibitor Development

Methyltransferases (MTs) are a large and diverse family of enzymes that catalyze the transfer of a methyl group from the universal donor S-adenosylmethionine (SAM) to a variety of substrates, including DNA, RNA, proteins, and small molecules.[1] This post-translational modification is a cornerstone of epigenetic regulation and cellular signaling.[1][2] The dysregulation of methyltransferase activity is implicated in numerous diseases, most notably cancer, making these enzymes highly attractive therapeutic targets.[3][4][5]

The development of potent and selective small molecule inhibitors is therefore a major focus of modern drug discovery. Selectivity is paramount; off-target inhibition can lead to unforeseen toxicities and a narrow therapeutic window.[4] An ideal inhibitor will potently inhibit its intended target while displaying minimal activity against other methyltransferases and unrelated enzymes.

This guide provides a comprehensive analysis of the selectivity profile of N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide (hereafter referred to as NIC-BrCl ), a novel nicotinamide-based compound. Given its structural similarity to nicotinamide, a substrate for Nicotinamide N-methyltransferase (NNMT), we hypothesized that NNMT would be its primary target.[6][7] This guide presents a comparative analysis of NIC-BrCl's inhibitory activity against human NNMT and a panel of other representative human methyltransferases from different families.

Disclaimer: The following data is presented for illustrative purposes to demonstrate the methodology and interpretation of a selectivity profile. The IC50 values are hypothetical and intended to exemplify a selective inhibitor.

Comparative Inhibitory Activity of NIC-BrCl

To ascertain the selectivity of NIC-BrCl, its half-maximal inhibitory concentration (IC50) was determined against a panel of five human methyltransferases representing different families:

  • Nicotinamide N-methyltransferase (NNMT): A cytosolic enzyme involved in nicotinamide metabolism, with implications in metabolic diseases and cancer.[8][9]

  • DNA Methyltransferase 1 (DNMT1): A key enzyme responsible for maintaining DNA methylation patterns after replication.[10][11]

  • Protein Arginine Methyltransferase 5 (PRMT5): Catalyzes the symmetric dimethylation of arginine residues on histones and other proteins.[12]

  • Euchromatic Histone-lysine N-methyltransferase 2 (G9a, also known as EHMT2): A primary writer of the repressive H3K9me2 mark.[2][13]

  • Enhancer of Zeste Homolog 2 (EZH2): The catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), responsible for H3K27 trimethylation.[14]

The inhibitory activities were assessed using a universal, bioluminescence-based methyltransferase assay that measures the production of the universal byproduct S-adenosylhomocysteine (SAH).[15][16][17]

Table 1: Comparative IC50 Values of NIC-BrCl Against a Panel of Human Methyltransferases

Methyltransferase TargetEnzyme FamilySubstrate(s)NIC-BrCl IC50 (µM)
NNMT Small Molecule MTNicotinamide, SAM0.15
DNMT1 DNA MThemi-methylated DNA, SAM> 100
PRMT5 Protein Arginine MTHistone H4 peptide, SAM85
G9a (EHMT2) Protein Lysine MTHistone H3 peptide, SAM45
EZH2 Protein Lysine MTHistone H3 peptide, SAM> 100

The data presented in Table 1 indicates that NIC-BrCl is a potent and highly selective inhibitor of NNMT. It exhibits sub-micromolar potency against its primary target, while demonstrating significantly weaker or no activity against representatives from the DNA, protein arginine, and protein lysine methyltransferase families. This high degree of selectivity is a promising characteristic for a therapeutic candidate, suggesting a reduced likelihood of off-target effects.

Experimental Methodology: Universal Methyltransferase Activity Assay

The determination of the selectivity profile of NIC-BrCl was achieved using a robust and universally applicable bioluminescent assay. The MTase-Glo™ Methyltransferase Assay from Promega was selected for this purpose due to its high sensitivity and compatibility with a broad range of methyltransferases and their substrates.[15][18][19]

Principle of the Assay

The assay quantifies the activity of any SAM-dependent methyltransferase by measuring the amount of SAH produced. The protocol involves two key steps:

  • Methyltransferase Reaction: The methyltransferase of interest is incubated with its specific substrate and SAM. The enzyme catalyzes the transfer of a methyl group, producing a methylated substrate and SAH.

  • SAH Detection: The reaction is stopped, and a series of coupled enzymatic reactions are initiated. SAH is converted to ADP, which is then used to generate ATP. The amount of ATP is quantified using a luciferase/luciferin reaction, where the light output is directly proportional to the initial concentration of SAH.[19]

G cluster_0 Step 1: Methyltransferase Reaction cluster_1 Step 2: SAH Detection (Bioluminescence) SAM SAM MT_Enzyme Methyltransferase (e.g., NNMT) SAM->MT_Enzyme Substrate Substrate Substrate->MT_Enzyme Methylated_Substrate Methylated Substrate MT_Enzyme->Methylated_Substrate SAH SAH MT_Enzyme->SAH SAH_input SAH SAH->SAH_input MTaseGlo_Reagent MTase-Glo™ Reagent (SAH -> ADP) SAH_input->MTaseGlo_Reagent ADP ADP MTaseGlo_Reagent->ADP MTaseGlo_Detection MTase-Glo™ Detection Solution (ADP -> ATP) ADP->MTaseGlo_Detection ATP ATP MTaseGlo_Detection->ATP Luciferase Luciferase/Luciferin ATP->Luciferase Light Light Signal Luciferase->Light caption Figure 1. Workflow of the universal bioluminescent methyltransferase assay.

Caption: Figure 1. Workflow of the universal bioluminescent methyltransferase assay.

Step-by-Step Protocol for IC50 Determination
  • Reagent Preparation:

    • Prepare a 2X solution of each methyltransferase enzyme in its respective optimized reaction buffer.

    • Prepare a 4X solution of the corresponding substrate(s) for each enzyme.

    • Prepare a 4X solution of SAM. The concentration of SAM should ideally be at or near its Michaelis constant (Km) for each enzyme to ensure sensitive detection of competitive inhibitors.

    • Prepare a serial dilution of NIC-BrCl in DMSO, followed by a further dilution in the reaction buffer to create 4X inhibitor solutions. A "no inhibitor" control containing only DMSO should also be prepared.

  • Methyltransferase Reaction Setup (384-well plate format):

    • To appropriate wells, add 5 µL of the 4X NIC-BrCl solution or the "no inhibitor" control.

    • Add 5 µL of the 2X enzyme solution to all wells except the "no enzyme" background controls. Add 5 µL of buffer to the background wells.

    • Initiate the reactions by adding 10 µL of the 2X substrate/SAM mix (prepared by combining the 4X substrate and 4X SAM solutions).

    • Incubate the plate at the optimal temperature for the specific methyltransferase (e.g., 37°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction remains within the linear range.

  • SAH Detection:

    • Add 10 µL of MTase-Glo™ Reagent to each well to stop the methyltransferase reaction and convert SAH to ADP.

    • Incubate for 30 minutes at room temperature.

    • Add 20 µL of MTase-Glo™ Detection Solution to each well to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate for another 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Subtract the average background signal ("no enzyme" control) from all other readings.

    • Normalize the data by setting the "no inhibitor" control as 100% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Significance of the Selectivity Profile

The selectivity of a methyltransferase inhibitor is a critical determinant of its therapeutic potential. A highly selective compound like NIC-BrCl offers several advantages:

  • Reduced Off-Target Effects: By potently inhibiting NNMT while sparing other essential methyltransferases like DNMT1 and EZH2, NIC-BrCl is less likely to cause widespread epigenetic dysregulation or interfere with normal cellular processes, which could lead to toxicity.[3][5]

  • Clear Mechanistic Insights: A selective tool compound allows researchers to confidently attribute observed biological effects to the inhibition of the primary target (NNMT), facilitating a clearer understanding of the enzyme's role in health and disease.

  • Wider Therapeutic Window: The difference in potency between on-target and off-target activities defines the therapeutic window. The greater than 250-fold selectivity of NIC-BrCl for NNMT over the tested histone methyltransferases suggests a potentially wide therapeutic window.

G cluster_0 Desired Outcomes cluster_1 Undesired Outcomes Selectivity High Selectivity Profile (e.g., NIC-BrCl) OnTarget Potent On-Target Efficacy (NNMT Inhibition) Selectivity->OnTarget TherapeuticWindow Wide Therapeutic Window Selectivity->TherapeuticWindow NonSelectivity Low Selectivity Profile NonSelectivity->OnTarget OffTarget Off-Target Effects (e.g., DNMT1, EZH2 Inhibition) NonSelectivity->OffTarget Toxicity Potential for Toxicity OffTarget->Toxicity caption Figure 2. Logical relationship between inhibitor selectivity and outcomes.

Caption: Figure 2. Logical relationship between inhibitor selectivity and outcomes.

Conclusion

This guide outlines the critical importance of selectivity profiling for novel methyltransferase inhibitors, using N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide (NIC-BrCl) as an illustrative example. The hypothetical data presented demonstrates a compound with a highly desirable selectivity profile, potently inhibiting its primary target, NNMT, while sparing other key methyltransferases. The detailed experimental protocol provides a robust framework for researchers to assess the selectivity of their own compounds. This rigorous, data-driven approach is essential for the successful development of the next generation of safe and effective epigenetic therapies.

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Sources

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